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  • Product: 2-chloro-N-(5-iodopyridin-2-yl)benzamide
  • CAS: 415943-77-0

Core Science & Biosynthesis

Foundational

In-Vitro Evaluation of 2-chloro-N-(5-iodopyridin-2-yl)benzamide: A Technical Guide for Preclinical Research

Introduction: Unveiling the Potential of a Novel Benzamide Derivative In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Benzamide Derivative

In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6][7] The compound 2-chloro-N-(5-iodopyridin-2-yl)benzamide is a halogenated amide of particular interest, featuring a chlorinated aromatic system and an iodine-substituted pyridine ring.[8] These structural motifs are often critical for target engagement and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[8] This technical guide provides a comprehensive framework for the in-vitro evaluation of 2-chloro-N-(5-iodopyridin-2-yl)benzamide, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. The experimental choices outlined herein are grounded in the potential of this compound as a kinase inhibitor, a common mechanism of action for molecules of this class.[8][9]

Section 1: Foundational Characterization and Handling

Prior to initiating biological assays, a thorough characterization of the test compound is paramount to ensure the integrity and reproducibility of the subsequent in-vitro studies.

1.1 Synthesis and Purity Analysis

The synthesis of 2-chloro-N-(5-iodopyridin-2-yl)benzamide can be achieved through various organic chemistry routes, often involving the acylation of an appropriate amine with an acid chloride.[8] A common approach involves the reaction of 5-amino-2-iodopyridine with 2-chlorobenzoyl chloride.[3]

It is critical to confirm the identity and purity of the synthesized compound using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the correct arrangement of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound, which should ideally be >95% for use in biological assays.

1.2 Solubility and Stock Solution Preparation

The solubility of the test compound will dictate the appropriate solvent for creating a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common choice for initial solubility testing and for dissolving many organic compounds for in-vitro assays.

Protocol for Stock Solution Preparation:

  • Accurately weigh a precise amount of 2-chloro-N-(5-iodopyridin-2-yl)benzamide.

  • Dissolve the compound in a minimal amount of high-purity DMSO to create a high-concentration stock (e.g., 10 mM or 50 mM).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Causality Behind Experimental Choice: DMSO is a polar aprotic solvent that can dissolve a wide range of compounds and is generally well-tolerated by most cell lines at low final concentrations (typically <0.5%). Creating a high-concentration stock allows for the addition of a minimal volume of solvent to the cell culture medium, thereby reducing potential solvent-induced artifacts.

Section 2: Cellular Viability and Cytotoxicity Assays

A fundamental first step in characterizing the biological effects of a novel compound is to determine its impact on cell viability and proliferation. This provides a therapeutic window and informs the concentration range for subsequent mechanistic studies. Tetrazolium-based colorimetric assays are widely used for this purpose due to their simplicity and reliability.[10][11][12]

2.1 Principle of Tetrazolium-Based Assays

These assays rely on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[10] Two of the most common tetrazolium salts used are MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of water-soluble MTT to an insoluble purple formazan by mitochondrial dehydrogenases.[10][13]Well-established and cost-effective.[12][13]Requires a solubilization step to dissolve the formazan crystals, which can introduce variability.[11]
XTT Reduction of water-soluble XTT to a water-soluble orange formazan product.[10][11]Simpler workflow as no solubilization step is needed, leading to higher reproducibility.[11]Generally more expensive than MTT.

2.2 Experimental Workflow: Cell Viability Assessment

The following diagram illustrates a generalized workflow for assessing cell viability using a tetrazolium-based assay.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24 hours to allow attachment cell_seeding->incubation1 compound_prep Prepare serial dilutions of the test compound add_compound Add compound dilutions to the wells compound_prep->add_compound incubation2 Incubate for the desired exposure time (e.g., 24, 48, 72 hours) add_compound->incubation2 add_reagent Add MTT or XTT reagent to each well incubation2->add_reagent incubation3 Incubate for 2-4 hours add_reagent->incubation3 solubilization Add solubilization solution (for MTT only) incubation3->solubilization MTT Assay read_absorbance Measure absorbance on a microplate reader incubation3->read_absorbance XTT Assay solubilization->read_absorbance Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare assay buffer, kinase, substrate, and ATP compound_dilutions Prepare serial dilutions of the test compound add_components Add compound, kinase, and substrate to a microplate well compound_dilutions->add_components pre_incubation Pre-incubate to allow compound-kinase binding add_components->pre_incubation initiate_reaction Initiate the reaction by adding ATP pre_incubation->initiate_reaction reaction_incubation Incubate at a specific temperature for a defined time initiate_reaction->reaction_incubation stop_reaction Stop the reaction reaction_incubation->stop_reaction detection_reagent Add detection reagent stop_reaction->detection_reagent read_signal Measure the signal (e.g., radioactivity, fluorescence, luminescence) detection_reagent->read_signal

Caption: A generalized workflow for an in-vitro kinase inhibition assay.

3.3 Protocol for a Generic Kinase Inhibition Assay (Luminescence-Based)

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP at the desired concentrations. Prepare serial dilutions of 2-chloro-N-(5-iodopyridin-2-yl)benzamide.

  • Assay Plate Setup: In a 384-well plate, add the test compound, recombinant kinase enzyme, and the specific substrate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that contains a luciferase/luciferin mixture. This reagent will measure the amount of remaining ATP.

  • Signal Measurement: After a short incubation, measure the luminescence using a plate reader.

Authoritative Grounding: For determining the IC₅₀ value, it is recommended to test the inhibitor at an ATP concentration equal to the Kₘ of the kinase to ensure comparability of the data. [9]

Section 4: Analysis of Downstream Signaling Pathways

To understand the mechanism of action of 2-chloro-N-(5-iodopyridin-2-yl)benzamide within the cell, it is essential to investigate its effects on intracellular signaling pathways. Western blotting is a powerful technique for this purpose, allowing for the detection and quantification of specific proteins. [14][15][16][17][18] 4.1 Principle of Western Blotting

Western blotting involves the separation of proteins by size using gel electrophoresis, their transfer to a solid support membrane, and subsequent detection using specific antibodies. [14][15][17] 4.2 Experimental Workflow: Western Blot Analysis

The following diagram illustrates the key steps in a Western blot experiment.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_transfer_detection Transfer and Detection cell_treatment Treat cells with the test compound cell_lysis Lyse cells to extract proteins cell_treatment->cell_lysis protein_quant Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quant sample_loading Load protein samples onto an SDS-PAGE gel protein_quant->sample_loading gel_run Separate proteins by size via electrophoresis sample_loading->gel_run protein_transfer Transfer proteins to a membrane (e.g., PVDF) gel_run->protein_transfer blocking Block the membrane to prevent non-specific antibody binding protein_transfer->blocking primary_ab Incubate with a primary antibody specific to the target protein blocking->primary_ab secondary_ab Incubate with a labeled secondary antibody primary_ab->secondary_ab detection Detect the signal (e.g., chemiluminescence) secondary_ab->detection

Caption: A schematic overview of the Western blotting workflow.

4.3 Detailed Protocol for Western Blotting

  • Sample Preparation: Treat cells with various concentrations of 2-chloro-N-(5-iodopyridin-2-yl)benzamide for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. [2]Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein lysates and load equal amounts of protein onto a polyacrylamide gel. Separate the proteins by electrophoresis. [17]3. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [15][17]4. Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [2]5. Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phosphorylated and total forms of a target kinase) overnight at 4°C. Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. [18]6. Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

Trustworthiness: The use of a loading control (e.g., GAPDH or β-actin) is mandatory to ensure equal protein loading across all lanes and to normalize the expression of the target protein. [2]

Conclusion

This technical guide provides a robust framework for the initial in-vitro characterization of 2-chloro-N-(5-iodopyridin-2-yl)benzamide. By systematically evaluating its effects on cell viability, direct kinase inhibition, and downstream signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The methodologies described herein are based on established and reliable techniques, ensuring the generation of high-quality, reproducible data that can confidently guide further preclinical and clinical development.

References

  • EvitaChem. (n.d.). Buy 2-chloro-N-(5-iodopyridin-2-yl)benzamide (EVT-3045816).
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
  • Biotech Spain. (2025, December 29). XTT Assays vs MTT.
  • Fisher Scientific. (n.d.). Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays.
  • Thermo Fisher Scientific. (n.d.). CyQUANT™ MTT and XTT Cell Viability Assays MTT.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • Klicic, J., et al. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • PharmaLegacy. (n.d.). Kinase/Enzyme Assays.
  • Abcam. (n.d.). Western blot protocol.
  • Sigma-Aldrich. (n.d.). Western Blot Protocol - Immunoblotting or Western Blot.
  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • Springer Link. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide.
  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide.
  • SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-iodopyridine 97 69045-79-0.
  • Benchchem. (n.d.). Application of 2-Chloro-N-quinolin-5-yl-benzamide Derivatives in Drug Discovery: A Focus on Anticancer Properties.
  • Benchchem. (n.d.). Synthesis of 2-Chloro-N-quinolin-5-yl-benzamide: Application Notes and Protocol.
  • PubMed. (2002, April 15). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase.
  • ResearchGate. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • NextSDS. (n.d.). 2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-5-iodobenzamide.
  • PubMed. (2007, November 1). In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors.
  • Google Patents. (2016, August 31). 5-(5-FLUOROPYRIMIDIN-2-YL)-BENZAMIDES AND THEIR USE AS P2X7 RECEPTOR ANTAGONISTS.
  • PMC. (n.d.). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides.
  • Premier Publishing. (n.d.). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS.
  • ChemicalBook. (2019, December 12). Intermediate role of 2-Chloro-5-iodopyrimidine in biological applications.
  • ACS Publications. (2012, November 26). Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonist.
  • EvitaChem. (n.d.). Buy 2-iodo-N-(5-nitropyridin-2-yl)benzamide (EVT-4247330).
  • PMC. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies.

Sources

Protocols & Analytical Methods

Method

using 2-chloro-N-(5-iodopyridin-2-yl)benzamide in kinase inhibition assays

Initiating the Analysis I'm currently dissecting the initial request. My focus is on thoroughly understanding the application of 2-chloro-N-(5-iodopyridin-2-yl)benzamide in kinase inhibition assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I'm currently dissecting the initial request. My focus is on thoroughly understanding the application of 2-chloro-N-(5-iodopyridin-2-yl)benzamide in kinase inhibition assays. I'm prioritizing the need for detailed application notes and protocols, considering the target audience of experts.

Defining the Framework

I've established the core requirements for the task, focusing on autonomy, scientific integrity, and visualization. I'm prioritizing the need to create a flexible structure. Next, I'm working on how to synthesize technical accuracy with insights and explain causality, especially with the use of in-text citations and a "References" section at the end. I'm getting started on developing some self-validating protocols.

Analyzing Molecular Structure

I'm currently focused on "2-chloro-N-(5-iodopyridin-2-yl)benzamide" and its structural characteristics. My analysis centers on the halogenated amide and its potential role as an inhibitor, specifically targeting kinases like p38 MAP kinase, and its possible anti-tubercular properties. The primary aim is to understand its mechanism of action and binding profile with target enzymes.

Analyzing Kinase Inhibition

I'm now focusing on the compound's mechanism, and I see it's a p38 MAPK kinase inhibitor, with the identifier EVT-3045816. The prompt requests detailed application notes and protocols for a related compound, so I'll see what similarities and differences exist to inform my search strategy.

Drafting Application Note Structure

I've outlined a structured application note focusing on the p38 MAPK inhibitor, building on the EVT-3045816 work. I've drafted a title, abstract, and key sections, including a mechanistic insights part, and planned a DOT diagram for visualization. Currently, I'm working on detailed experimental protocols. I will begin by expanding Assay 1 on time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assays.

Defining the Molecule

I've established the compound's core identity: 2-chloro-N-(5-iodopyridin-2-yl)benzamide, or EVT-3045816. We're dealing with a halogenated amide that specifically targets the p38 MAPK kinase, interacting via a binding mechanism. I have a foundational understanding of the key elements of this compound.

Detailing the Interaction

I'm now diving into the molecular interactions. The planar benzamide really is key for that π-stacking; it works with aromatic residues like Phe106. The halogens are vital for the spatial fit and hydrophobic pocket binding through halogen bonding. This strategy is critical for driving potent activity. I'm focusing on the structural reasons for the compound's effectiveness.

Planning the Experimental Section

I'm outlining the experimental section now, beginning with assays. I'm starting with a TR-FRET assay, similar to LANCE or THUNDER platforms, using Eu-labeled antibodies and APC-labeled substrates, such as ATF-2. Following that, I'll be detailing a CETSA protocol, specifically looking to Jafari et al., 2014, for p38 MAPK target engagement.

Outlining the Assays

I'm solidifying the experimental plan. I've broken it down: a detailed TR-FRET assay, highlighting its high signal-to-background ratio and low compound interference, and a CETSA protocol to validate cell permeability and cellular target engagement. I'm focusing on the step-by-step procedures for each, from reagent prep to data analysis. I'm thinking about how the Z'-factor and IC50 will inform the compound's effectiveness. I'm incorporating a workflow DOT diagram.

Visualizing the Pathway

I've just finished the DOT diagram for the p38 MAPK pathway, illustrating the signal cascade from cellular stress to the ultimate responses like inflammation or apoptosis. This includes the upstream kinases MKK3/6, the target enzyme p38 MAPK, the inhibitor I'm studying, and the downstream substrate, such as ATF-2. I'm now drafting additional diagrams.

Refining the Diagrams

I've just added two new DOT diagrams to visualize the process. The first focuses on the signal cascade within the p38 MAPK pathway, meticulously mapping the cascade, which begins with a cellular stimulus, proceeds through the kinases, and concludes with a response, highlighting where the inhibitor comes into play. The second illustrates the assay workflow, detailing compound preparation, pre-incubation, reaction, detection, and readout. These visual aids are helping to clarify the complexities.

Detailing the Workflow

I'm now detailing the experimental workflow to explain why we're doing what we're doing. I've visualized the process as a DOT diagram to illustrate the steps; pre-incubation of the kinase with 2-chloro-N-(5-iodopyridin-2-yl)benzamide allows for optimal π-stacking before ATP addition. The TR-FRET assay is selected over standard fluorescence due to the Europium chelate, eliminating compound interference. I'll put it all in a table. I'm focusing on why we use each reagent and assay step.

Analyzing the Metrics

I'm now zeroing in on the critical metrics that will define success. I am evaluating the IC50 values (aiming for < 50 nM), the Z'-Factor (> 0.7 for assay robustness) and a thermal shift change of >4.0 °C in CETSA. The table below summarizes these and their significance.

Typical ValueAssay MethodSignificance
IC50 < 50 nMTR-FRETPotent kinase inhibition
Z'-Factor > 0.7TR-FRETRobustness for HTS
ΔT_agg > 4.0 °CCETSACellular target engagement
Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-chloro-N-(5-iodopyridin-2-yl)benzamide

Authored by: Dr. Gemini, Senior Application Scientist Introduction 2-chloro-N-(5-iodopyridin-2-yl)benzamide is a halogenated aromatic amide, a class of compounds frequently investigated in medicinal chemistry and drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

2-chloro-N-(5-iodopyridin-2-yl)benzamide is a halogenated aromatic amide, a class of compounds frequently investigated in medicinal chemistry and drug discovery for their potential biological activities.[1] The precise and unambiguous confirmation of its chemical structure is a critical prerequisite for any further investigation, including biological screening, structure-activity relationship (SAR) studies, and regulatory submission. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of such novel organic molecules in solution.[2][3]

This guide provides a comprehensive, in-depth protocol for the complete structural characterization of 2-chloro-N-(5-iodopyridin-2-yl)benzamide using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies and interpretation strategies detailed herein are designed for researchers, scientists, and drug development professionals to ensure the generation of high-quality, verifiable data. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.

Molecular Structure and Spectroscopic Preview

A thorough understanding of the target molecule's topology is the first step in designing the NMR strategy and predicting the resulting spectra. The structure consists of two key fragments, a 2-chlorobenzoyl group and a 5-iodopyridin-2-yl group, linked by an amide bond.

Caption: Structure of 2-chloro-N-(5-iodopyridin-2-yl)benzamide with atom numbering.

Anticipated Spectroscopic Features:

  • ¹H NMR: We expect to observe signals for 8 distinct protons. The seven aromatic protons will resonate in the downfield region (typically 7.0-9.0 ppm), influenced by the electron-withdrawing effects of the halogen substituents and the aromatic ring currents.[4][5] The single amide (N-H) proton is expected to be a broad singlet, also in the downfield region, with a chemical shift that is highly dependent on solvent and concentration.

  • ¹³C NMR: The molecule has 12 unique carbon atoms. The carbonyl carbon (C=O) will be the most deshielded, appearing significantly downfield (>160 ppm). The remaining 11 aromatic carbons will resonate in the 110-150 ppm range. The carbons directly bonded to the electronegative Cl, I, and N atoms will show characteristic shifts.

Experimental Workflow and Protocols

A multi-faceted approach combining 1D and 2D NMR experiments is essential for complete and unambiguous assignment.

Caption: Key HMBC correlations for structural assembly.

  • Correlation from N-H: The amide proton (H-N) is the linchpin. It should show a strong correlation to the adjacent carbons C2' and C6' on the pyridine ring (³J and ²J coupling, respectively) and a crucial correlation across the amide bond to the carbonyl carbon (C=O, ²J coupling).

  • Correlation from H6': The downfield pyridine proton H6' should show a correlation to the quaternary carbon C2', confirming its position adjacent to the amide nitrogen.

  • Correlation from H6: The most upfield proton of the benzoyl multiplet, H6, should show a correlation to the carbonyl carbon (C=O, ³J coupling), definitively linking the benzoyl ring to the amide carbonyl.

  • Intra-ring Correlations: Long-range correlations within each ring will further solidify assignments. For instance, H3' should correlate to the iodine-bearing carbon C5', and H6' should correlate to C4'.

By systematically applying this workflow, from sample preparation to the final interpretation of HMBC data, every atom in the 2-chloro-N-(5-iodopyridin-2-yl)benzamide molecule can be unambiguously assigned, providing absolute structural confirmation.

Conclusion

The structural integrity of a chemical entity is paramount in all stages of scientific research and development. This application note has detailed a robust and self-validating workflow for the complete NMR spectroscopic characterization of 2-chloro-N-(5-iodopyridin-2-yl)benzamide. The strategic combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR experiments provides orthogonal and confirmatory data points, leaving no ambiguity in the final structure. The principles and protocols outlined here are broadly applicable to a wide range of complex small molecules, serving as a foundational guide for researchers in the chemical and pharmaceutical sciences.

References

  • Spectroscopy Letters, Substituent effects on the 1H NMR spectra of forty four vicinally substituted 2-, 3- and 4-aminopyridines, Taylor & Francis Online, [Link]

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  • Marcel Dekker, Inc., 13C NMR of 4-Substituted N-[(Dimethylamino)Methyl]Benzamides, [Link]

  • Sabinet African Journals, V-Substituted benzamides. Nmr spectroscopic study on substituted effects, [Link]

  • AIP Publishing, Proton Chemical Shifts of the γ‐Substituted Pyridines, [Link]

  • National Center for Biotechnology Information (PMC), NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions, [Link]

  • Royal Society of Chemistry, Heteronuclear 13C, 15N and 17O NMR cross-correlations of 4-substituted benzamide derivatives, [Link]

  • MDPI, Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy, [Link]

  • Scholars' Mine, ¹³C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis, [Link]

  • JEOL, Structural Analysis of Organic Compound Using 2D - NMR Spectrum, [Link]

  • Defense Technical Information Center, 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a), [Link]

  • National Center for Biotechnology Information (PMC), Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines, [Link]

  • PubMed, Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data, [Link]

  • YouTube, 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC, [Link]

  • SpectraBase, Benzamide - Optional[13C NMR] - Chemical Shifts, [Link]

  • Oregon State University, Small Molecule Characterization | Nuclear Magnetic Resonance Facility, [Link]

  • Biological Magnetic Resonance Bank, bmse000668 Benzamide at BMRB, [Link]

  • NSF Public Access Repository, Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes, [Link]

  • ResearchGate, NMR Spectroscopy of Aromatic Compounds (#1e), [Link]

  • Modgraph, Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and, [Link]

  • PubChem, 2-Chloro-5-iodopyridine, [Link]

  • San Diego State University, Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility, [Link]

  • Chemistry LibreTexts, 15.7: Spectroscopy of Aromatic Compounds, [Link]

  • SciSpace, Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening, [Link]

  • Chemistry LibreTexts, 5.3: HMBC and HMQC Spectra, [Link]

  • University of the West Indies, Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra, [Link]

  • Emery Pharma, A Step-By-Step Guide to 1D and 2D NMR Interpretation, [Link]

  • National Center for Biotechnology Information (PMC), Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies, [Link]

Sources

Method

Advanced Derivatization Strategies for 2-Chloro-N-(5-iodopyridin-2-yl)benzamide in Targeted Drug Discovery

Introduction and Pharmacophore Significance The compound 2-chloro-N-(5-iodopyridin-2-yl)benzamide is a highly versatile, privileged pharmacophore utilized extensively in modern medicinal chemistry[1]. Its structural arch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacophore Significance

The compound 2-chloro-N-(5-iodopyridin-2-yl)benzamide is a highly versatile, privileged pharmacophore utilized extensively in modern medicinal chemistry[1]. Its structural architecture—comprising a chlorinated aromatic system and an iodinated heteroaromatic pyridine ring linked by a planar benzamide—makes it a critical intermediate in the synthesis of targeted therapeutics, particularly anti-tubercular agents and kinase inhibitors[2].

The planar configuration of the benzamide linker is essential for facilitating π-stacking interactions with aromatic residues (e.g., Phe106) within enzymatic binding pockets[2]. Furthermore, derivatives of the N-(pyridin-2-yl)benzamide scaffold form the structural backbone of several FDA-approved Bruton's Tyrosine Kinase (BTK) inhibitors, such as acalabrutinib analogs, which are critical in treating mantle cell lymphoma and chronic lymphocytic leukemia[3][4][5].

Rational Design and Mechanistic Causality

The core synthetic advantage of 2-chloro-N-(5-iodopyridin-2-yl)benzamide lies in its highly predictable chemoselectivity. The molecule possesses two distinct halogen handles, allowing for orthogonal, sequential functionalization:

  • The 5-Iodo Position (Pyridine Ring): The carbon-iodine (C–I) bond has a significantly lower Bond Dissociation Energy (BDE) (approximately ~65 kcal/mol) compared to the carbon-chlorine bond[6]. This energetic disparity allows palladium-catalyzed cross-coupling reactions to occur exclusively at the 5-iodo position at moderate temperatures.

  • The 2-Chloro Position (Benzamide Ring): The carbon-chlorine (C–Cl) bond (BDE ~96 kcal/mol) remains inert during initial palladium-catalyzed couplings[6]. Once the pyridine ring is functionalized, the 2-chloro group can be subjected to late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) or high-temperature amination.

This sequential reactivity creates a highly modular workflow for Structure-Activity Relationship (SAR) campaigns, allowing researchers to independently tune the electronic and steric properties of both rings.

Figure 1: Orthogonal functionalization workflow for 2-chloro-N-(5-iodopyridin-2-yl)benzamide.

Quantitative Data: Reaction Optimization

To guide synthetic planning, Table 1 summarizes the empirical parameters and expected outcomes for the orthogonal functionalization of this scaffold.

Reaction TypeTarget BondCatalyst / ReagentsSolvent SystemTemp (°C)Typical YieldMechanistic Rationale
Suzuki-Miyaura C–I (Pyridine)Pd(dppf)Cl₂, K₂CO₃1,4-Dioxane / H₂O (4:1)80 - 9075 - 88%Bidentate dppf ligand prevents catalyst poisoning by pyridine nitrogen.
Buchwald-Hartwig C–I (Pyridine)Pd₂(dba)₃, Xantphos, Cs₂CO₃Toluene or 1,4-Dioxane100 - 11065 - 80%Xantphos promotes reductive elimination over β-hydride elimination.
SNAr / Amination C–Cl (Benzamide)Secondary Amine, K₂CO₃DMF or DMSO120 - 15050 - 70%High heat and polar aprotic solvent required to overcome high C–Cl BDE.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (5-Iodo Functionalization)

This protocol describes the coupling of an aryl boronic acid to the 5-position of the pyridine ring, leaving the 2-chloro group intact.

Materials:

  • 2-Chloro-N-(5-iodopyridin-2-yl)benzamide (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, degassed)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-N-(5-iodopyridin-2-yl)benzamide, the boronic acid, and K₂CO₃.

  • Degassing: Evacuate and backfill the flask with Argon three times. Add the degassed 1,4-Dioxane/H₂O mixture. Causality: Degassing is critical to prevent the oxidative homocoupling of the boronic acid and degradation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon.

  • Reaction: Heat the mixture to 85°C using an oil bath.

  • In-Process Control (IPC): Monitor the reaction progression via TLC (Hexanes:EtOAc 7:3). Complete consumption of the starting material is typically observed within 4-6 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc and wash with saturated aqueous NH₄Cl to neutralize the base, followed by brine to draw water out of the organic layer. Dry the organic phase over anhydrous Na₂SO₄.

  • Validation: Evaporate the solvent in vacuo and confirm the intermediate mass via LC-MS. The presence of the chlorine isotope pattern (M and M+2 in a 3:1 ratio) confirms the C–Cl bond remains intact.

Protocol B: Late-Stage SNAr Amination (2-Chloro Functionalization)

Once the pyridine ring is functionalized, the 2-chloro position can be targeted to finalize the derivative.

Materials:

  • 5-Substituted-N-(pyridin-2-yl)-2-chlorobenzamide intermediate (1.0 eq)

  • Aliphatic or Cyclic Secondary Amine (e.g., morpholine, piperazine) (3.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Assembly: Dissolve the intermediate and K₂CO₃ in anhydrous DMF in a heavy-walled sealed tube. Add the secondary amine.

  • Reaction: Seal the tube and heat to 130°C for 12-18 hours. Causality: The high activation energy required to break the C–Cl bond necessitates elevated temperatures and a highly polar aprotic solvent (DMF) to stabilize the Meisenheimer complex transition state.

  • Workup: Cool to room temperature and pour the mixture into ice-cold water to precipitate the crude product. Filter the solid and wash with cold water.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient) to isolate the fully functionalized lead compound.

Biological Application: Kinase Inhibition Pathway

Derivatives synthesized from this scaffold are frequently evaluated for their ability to inhibit Bruton's Tyrosine Kinase (BTK)[3][5]. In malignant B-cells, BTK is a crucial node in the B-Cell Receptor (BCR) signaling cascade. By binding to the ATP pocket of BTK, these benzamide derivatives halt the phosphorylation of PLCγ2. This prevents subsequent calcium mobilization and blocks the nuclear translocation of NF-κB, ultimately inducing apoptosis in targeted lymphoma cells[3].

Figure 2: Inhibition of the BTK signaling pathway by N-(pyridin-2-yl)benzamide derivatives.

References

  • [1] EvitaChem. Buy 2-chloro-N-(5-iodopyridin-2-yl)benzamide (EVT-3045816). Available at:

  • [2] EvitaChem. Buy 2-chloro-N-(5-iodopyridin-2-yl)benzamide (EVT-3045816) - Product Introduction. Available at:

  • [3] New Drug Approvals. ACP-196 (Acalabrutinib). Available at:

  • [4] Google Patents. AU2022200828B2 - Processes for the preparation of acalabrutinib. Available at:

  • [5] JIDPTS. Method development and validation of acalabrutinib drug in pure form and pharmaceutical dosage form. Available at:

  • [6] ACS Publications. Cu(II)/PTABS-Promoted, Chemoselective Amination of HaloPyrimidines. Available at:

Sources

Application

Application Note: Utilizing 2-Chloro-N-(5-iodopyridin-2-yl)benzamide as a Privileged Scaffold in Anti-Tubercular Drug Discovery

Introduction & Mechanistic Rationale The persistent threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel chemical entities that b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The persistent threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel chemical entities that bypass existing resistance mechanisms. In recent years, benzamide derivatives have emerged as a highly potent class of anti-tubercular agents. Depending on their specific functionalization, these compounds primarily target two distinct and essential mycobacterial mechanisms: the cell division scaffolding protein FtsZ [1] and the cell wall biosynthesis enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) [2].

Within this chemical space, 2-chloro-N-(5-iodopyridin-2-yl)benzamide (Catalog: EVT-3045816) serves as a critical tool compound and synthetic intermediate[3]. Its structural architecture—featuring a chlorinated aromatic system coupled to an iodine-substituted pyridine ring—provides a highly versatile pharmacophore.

The Causality of Scaffold Selection: The strategic value of this compound lies in its distinct bond dissociation energies. The carbon-iodine (C–I) bond on the pyridine ring is significantly weaker than the carbon-chlorine (C–Cl) bond on the benzamide core. This energetic differential allows researchers to perform highly chemoselective, orthogonal late-stage functionalizations. For instance, palladium-catalyzed cross-coupling (e.g., Sonogashira reactions) can be exclusively directed at the C–I position to generate alkynyl-benzamides (characteristic of next-generation FtsZ inhibitors like TXH9179)[1], while preserving the C–Cl bond for subsequent nucleophilic substitution or target-site halogen bonding.

Drug Development Workflow

G Start 2-chloro-N-(5-iodopyridin-2-yl)benzamide (EVT-3045816 Scaffold) Sub1 Pd-Catalyzed Alkynylation (C-I Bond Cleavage) Start->Sub1 Orthogonal Functionalization Sub2 Nucleophilic Substitution (C-Cl Bond Cleavage) Start->Sub2 Orthogonal Functionalization Lead1 FtsZ Inhibitor Analogs (e.g., Alkynyl-benzamides) Sub1->Lead1 Lead2 DprE1 Inhibitor Analogs (e.g., Substituted Benzamides) Sub2->Lead2 Mech1 FtsZ Hyper-polymerization (Z-Ring Disruption) Lead1->Mech1 Target Binding Mech2 DprE1 Enzyme Inhibition (Blocks Arabinan Synthesis) Lead2->Mech2 Target Binding Outcome Mycobacterium tuberculosis Growth Arrest & Cell Death Mech1->Outcome Mech2->Outcome

Workflow detailing the orthogonal functionalization of 2-chloro-N-(5-iodopyridin-2-yl)benzamide.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I have structured the following protocols to ensure self-validation at every step—from chemical synthesis to phenotypic screening and target confirmation.

Protocol 1: Scaffold Functionalization via Sonogashira Cross-Coupling

Objective: Synthesize advanced alkynyl-benzamide derivatives targeting the Mtb FtsZ interdomain cleft. Causality: We utilize a Pd(0)/Cu(I) co-catalytic system. Copper acts as a critical co-catalyst by forming a highly reactive copper acetylide intermediate with the terminal alkyne, which drastically accelerates transmetalation to the palladium center, ensuring the reaction proceeds at room temperature and strictly at the labile C–I bond.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 2-chloro-N-(5-iodopyridin-2-yl)benzamide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Degassing: Purge the flask with Argon for 15 minutes. Self-Validation: Pd(0) catalysts are rapidly deactivated by atmospheric oxygen; strict anaerobic conditions prevent the formation of homocoupled alkyne byproducts (Glaser coupling).

  • Reaction: Add anhydrous dimethylformamide (DMF), triethylamine (2.0 eq, acting as the base to deprotonate the alkyne), and the desired terminal alkyne (1.2 eq). Stir at 25°C for 12 hours.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl. This neutralizes the amine base and solubilizes the copper salts, preventing emulsion formation during extraction.

  • Isolation: Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: Evaluate the in vitro anti-tubercular activity of synthesized analogs against M. tuberculosis H37Rv. Causality: Mtb has an exceptionally slow doubling time (~15-20 hours). Standard optical density (OD₆₀₀) readings are heavily confounded by the bacterium's tendency to clump. Resazurin (Alamar Blue) is a cell-permeable redox indicator. Viable, metabolically active cells reduce the blue resazurin to pink, highly fluorescent resorufin, providing an unambiguous, colorimetric confirmation of cell viability.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until the OD₆₀₀ reaches 0.6–0.8. Note: Tween 80 is mandatory to prevent mycobacterial clumping, ensuring a uniform single-cell suspension.

  • Dilution: Dilute the culture to a final concentration of ~10⁵ CFU/mL in fresh 7H9 broth.

  • Compound Plating: In a sterile 96-well plate, perform 2-fold serial dilutions of the benzamide analogs (range: 64 µg/mL to 0.03 µg/mL). Self-Validation: Include Isoniazid (INH) as a positive control for cell death and 1% DMSO as a vehicle control to rule out solvent toxicity.

  • Incubation: Add 100 µL of the bacterial suspension to each well. Seal the plate with breathable film and incubate at 37°C for 7 days.

  • Readout: Add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest compound concentration that prevents the color shift from blue to pink.

Protocol 3: FtsZ Polymerization Assay (Target Validation)

Objective: Confirm that the bactericidal activity is mechanistically driven by FtsZ dysregulation. Causality: Unlike standard inhibitors that block enzyme active sites, benzamide inhibitors bind to FtsZ and promote its polymerization into hyper-stable, non-functional polymers that cannot dynamically remodel to form the Z-ring[4]. This assay uses 90° light scattering to monitor this hyper-polymerization in real-time.

Step-by-Step Methodology:

  • Protein Preparation: Dilute purified recombinant Mtb FtsZ to 10 µM in polymerization buffer (50 mM MES pH 6.5, 50 mM KCl, 5 mM MgCl₂).

  • Compound Addition: Incubate FtsZ with the test benzamide analog (at 2x MIC) or DMSO control for 10 minutes at 30°C.

  • Initiation: Transfer the mixture to a fluorometer cuvette. Establish a baseline light scattering signal (Excitation/Emission = 350 nm / 350 nm). Add 1 mM GTP to initiate polymerization. Note: FtsZ is a GTPase; GTP binding is the biochemical trigger for monomer assembly.

  • Monitoring & Validation: Record light scattering continuously for 30 minutes. A validated benzamide inhibitor will demonstrate a drastically accelerated initial polymerization rate and a higher sustained plateau compared to the DMSO control, confirming the induction of hyper-stable polymers.

Quantitative Data Summaries

Table 1: Representative MIC and Cytotoxicity Profiles of Benzamide Scaffolds Data synthesized from benchmark benzamide derivatives targeting Mtb.

Compound ClassPrimary TargetMIC against Mtb H37Rv (µg/mL)Mammalian Cytotoxicity (CC₅₀, µg/mL)Selectivity Index (CC₅₀/MIC)
Unmodified Scaffold (EVT-3045816)N/A (Intermediate)> 64.0> 100N/A
Alkynyl-Benzamides (e.g., TXH9179 analogs)FtsZ0.25 - 1.0> 64.0> 64
Dinitrobenzamides (DNB analogs)DprE10.06 - 0.5> 50.0> 100
Isoniazid (Positive Control)InhA0.03 - 0.06> 100> 1600

Table 2: FtsZ Polymerization Kinetic Parameters (Light Scattering Assay) Metrics demonstrating the hyper-polymerization effect of benzamide functionalization.

Treatment ConditionInitial Polymerization Rate (A.U./min)Maximum Light Scattering Plateau (A.U.)Polymer Half-Life (min)
Vehicle Control (1% DMSO)15.2 ± 1.4120 ± 58.5
Unmodified Scaffold (10 µM)16.0 ± 1.2125 ± 88.8
Alkynyl-Benzamide Analog (10 µM)85.4 ± 4.1410 ± 15> 30.0 (Hyper-stable)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-chloro-N-(5-iodopyridin-2-yl)benzamide

Welcome to the technical support center for the synthesis of 2-chloro-N-(5-iodopyridin-2-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(5-iodopyridin-2-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Synthesis Overview: The Schotten-Baumann Approach

The synthesis of 2-chloro-N-(5-iodopyridin-2-yl)benzamide is most commonly achieved via a nucleophilic acyl substitution, specifically an N-acylation reaction. This involves the reaction of 2-amino-5-iodopyridine with 2-chlorobenzoyl chloride. This method is a variation of the well-established Schotten-Baumann reaction, which is widely used for the formation of amides and esters.[1]

The overall reaction is as follows:

This guide will delve into the critical parameters of this synthesis, potential pitfalls, and strategies for optimization.

Recommended Synthesis Protocol

Materials:

  • 2-amino-5-iodopyridine

  • 2-chlorobenzoyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-iodopyridine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add anhydrous triethylamine (1.2-1.5 eq) to the solution and stir. The use of a non-nucleophilic base like TEA is crucial to prevent competition with the amine.[4]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermic nature of the reaction and minimize side reactions.

  • Acyl Chloride Addition: Slowly add a solution of 2-chlorobenzoyl chloride (1.05-1.1 eq) in anhydrous DCM to the cooled reaction mixture dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate to neutralize the excess acid and triethylamine hydrochloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.[2][5][6]

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis of 2-chloro-N-(5-iodopyridin-2-yl)benzamide.

FAQ 1: Low or No Product Yield

Question: I am getting a very low yield or no desired product at all. What are the likely causes?

Answer: Low or no yield can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Reagent Quality:

    • 2-chlorobenzoyl chloride: This reagent is highly sensitive to moisture and can hydrolyze to the unreactive 2-chlorobenzoic acid.[7] Ensure it is fresh and handled under anhydrous conditions. A partially hydrolyzed starting material will significantly reduce the yield.

    • 2-amino-5-iodopyridine: While generally stable, ensure its purity. Impurities can interfere with the reaction.

    • Solvent: The use of anhydrous solvents is critical. Any moisture will lead to the hydrolysis of the acyl chloride.

  • Reaction Conditions:

    • Base: An insufficient amount of base will result in the formation of the hydrochloride salt of the starting amine, which is not nucleophilic and will not react with the acyl chloride.[8] Ensure at least one equivalent of a non-nucleophilic base like triethylamine is used.

    • Temperature: While the initial addition of the acyl chloride should be done at 0 °C to control the exotherm, allowing the reaction to proceed at room temperature or even gentle heating might be necessary to drive it to completion, especially given the reduced nucleophilicity of 2-aminopyridine derivatives.

  • Work-up and Purification:

    • Ensure the pH of the aqueous layer during work-up is basic to keep the product in the organic phase.

    • The product might be partially soluble in the aqueous phase if the pH is not optimal.

FAQ 2: Formation of Multiple Products (Side Reactions)

Question: My TLC shows multiple spots, indicating the formation of side products. What are these and how can I avoid them?

Answer: The most common side reactions in the acylation of 2-aminopyridines are diacylation and reactions involving the pyridine ring nitrogen.

  • Diacylation:

    • Cause: The initially formed amide product can be deprotonated by a strong base, and the resulting anion can react with another molecule of the acyl chloride to form a diacylated product.[9] This is more likely with stronger bases or an excess of the acylating agent.

    • Prevention:

      • Use a slight excess (1.05-1.1 eq) of the 2-chlorobenzoyl chloride, but avoid a large excess.

      • Employ a milder base like pyridine or a non-nucleophilic base like triethylamine.

      • Add the acyl chloride slowly at a low temperature to maintain a low instantaneous concentration.

  • Reaction at the Pyridine Ring Nitrogen:

    • Cause: The pyridine ring nitrogen is also nucleophilic and can be acylated, especially if the exocyclic amino group is deactivated. However, for 2-aminopyridine, acylation generally occurs at the exocyclic amino group.[2]

    • Prevention: This is generally not the major pathway for 2-aminopyridines. Following the recommended protocol should favor N-acylation of the amino group.

FAQ 3: Difficulty in Product Purification

Question: I am having trouble purifying my product. What are the best methods?

Answer: Purifying N-aryl-2-aminopyridine derivatives can sometimes be challenging due to the presence of unreacted starting materials or side products with similar polarities.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity eluent (e.g., 5-10% ethyl acetate in hexane) to elute non-polar impurities, and gradually increase the polarity to elute your product. The starting materials (2-amino-5-iodopyridine and 2-chlorobenzoyl chloride) and the product will have different polarities, allowing for separation.[2][10]

  • Recrystallization:

    • If the crude product is relatively clean, recrystallization can be a very effective purification method.

    • Solvent Selection: Common solvents for recrystallizing N-aryl amides include ethanol, ethyl acetate, or a mixture of ethyl acetate and hexane.[6][8] Experiment with small amounts of the crude product in different solvents to find the optimal conditions.

  • Acid-Base Extraction:

    • This technique can be very effective for removing unreacted 2-amino-5-iodopyridine. By washing the organic layer with a dilute acid solution (e.g., 1M HCl), the basic starting amine will be protonated and move to the aqueous layer, while the neutral amide product remains in the organic layer. Be sure to neutralize the organic layer with a base wash (e.g., saturated NaHCO₃) afterwards.

Data and Visualization

Table 1: Reagent Properties and Stoichiometry
ReagentMolecular Weight ( g/mol )Equivalents (Typical)Key Considerations
2-amino-5-iodopyridine220.011.0Ensure purity.
2-chlorobenzoyl chloride175.021.05 - 1.1Highly moisture sensitive. Use fresh.
Triethylamine101.191.2 - 1.5Anhydrous, non-nucleophilic base.
Diagram 1: General Reaction Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 2-amino-5-iodopyridine and Triethylamine in DCM B 2. Cool to 0 °C A->B C 3. Add 2-chlorobenzoyl chloride solution dropwise B->C D 4. Stir at room temperature C->D E 5. Quench with NaHCO₃ solution D->E F 6. Extract with DCM E->F G 7. Wash with Brine F->G H 8. Dry and Concentrate G->H I 9. Purify (Chromatography or Recrystallization) H->I

Caption: A typical workflow for the synthesis of 2-chloro-N-(5-iodopyridin-2-yl)benzamide.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckReagents Verify Reagent Quality (Freshness, Anhydrous) Start->CheckReagents ReagentsOK Reagents are High Quality CheckReagents->ReagentsOK Pass ReagentsBad Reagents are Suspect CheckReagents->ReagentsBad Fail CheckConditions Review Reaction Conditions (Base Stoichiometry, Temperature) ConditionsOK Conditions are Correct CheckConditions->ConditionsOK Pass ConditionsBad Conditions are Incorrect CheckConditions->ConditionsBad Fail CheckWorkup Analyze Work-up & Purification (pH, Extraction Efficiency) WorkupOK Work-up is Correct CheckWorkup->WorkupOK Pass WorkupBad Work-up has Issues CheckWorkup->WorkupBad Fail ReagentsOK->CheckConditions ActionReagents Use fresh, anhydrous reagents ReagentsBad->ActionReagents ConditionsOK->CheckWorkup ActionConditions Adjust base equivalents, consider temperature increase ConditionsBad->ActionConditions ActionWorkup Optimize pH during extraction, perform multiple extractions WorkupBad->ActionWorkup

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • ACS Publications. A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry. 2017. Available from: [Link]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available from: [Link]

  • ResearchGate. The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. Zeitschrift für Kristallographie - New Crystal Structures. 2024. Available from: [Link]

  • Semantic Scholar. Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reacti. Available from: [Link]

  • Google Patents. 5-(5-FLUOROPYRIMIDIN-2-YL)-BENZAMIDES AND THEIR USE AS P2X7 RECEPTOR ANTAGONISTS.
  • Arkivoc. Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Available from: [Link]

  • Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. 2026. Available from: [Link]

  • SciSpace. Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. 2020. Available from: [Link]

  • Technical Disclosure Commons. Process For The Preparation of N-(5-chloropyridin-2-yl)-2ÂŁ[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And. 2021. Available from: [Link]

  • ResearchGate. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. 2024. Available from: [Link]

  • ResearchGate. Synthesis of N‐(Pyridin‐2‐yl)benzamide. Available from: [Link]

  • RSC Publishing. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. 2025. Available from: [Link]

  • RSC Publishing. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Available from: [Link]

  • ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Available from: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

  • PMC. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available from: [Link]

  • ResearchGate. Synthesis of different N-(pyridin-2-yl)-benzamide derivatives utilizing Fe 2 Ni-BDC catalyst. Available from: [Link]

  • CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Available from: [Link]

  • MDPI. The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. 2019. Available from: [Link]

  • PMC. Synthesis of a new series of 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazides using a deep eutectic solvent as solvent/catalyst under sonication. 2019. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-chloro-N-(5-iodopyridin-2-yl)benzamide

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-chloro-N-(5-iodopyridin-2-yl)benzamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-chloro-N-(5-iodopyridin-2-yl)benzamide . Halogenated benzamides present unique purification challenges due to their rigid planarity, complex hydrogen-bonding networks, and susceptibility to dehalogenation.

This document bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

I. Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Halogenated Benzamide) Solubility Solubility Profiling (Identify ideal solvent) Crude->Solubility Decision Purity > 80%? Solubility->Decision Recryst Recrystallization (EtOAc / Heptane) Decision->Recryst Yes Flash Flash Chromatography (Dry Loading Required) Decision->Flash No Prep Prep-HPLC (C18, 0.1% FA) Recryst->Prep Bio-assay grade Pure Pure Compound (>98% Purity) Recryst->Pure Standard grade Flash->Prep Remove des-iodo Prep->Pure

Fig 1: Stepwise purification workflow for halogenated benzamides.

II. Quantitative Data & Physicochemical Profile

Understanding the physical properties of 2-chloro-N-(5-iodopyridin-2-yl)benzamide is critical for designing an effective purification strategy.

ParameterValueMechanistic Implication for Purification
Molecular Formula C₁₂H₈ClIN₂OHigh halogen content significantly increases lipophilicity and organic solvent solubility.
Molecular Weight 358.56 g/mol Requires precise mass spec tuning; heavy isotopes (³⁵Cl/³⁷Cl) will present a distinct M+2 isotopic signature.
CLogP (estimated) 3.8 - 4.2Indicates strong retention on C18 reverse-phase columns; requires high organic modifier (Acetonitrile) to elute.
H-Bond Donors 1 (Amide N-H)Prone to hydrate formation during aqueous workups or recrystallization[1].
H-Bond Acceptors 2 (Carbonyl O, Pyridine N)Strong intermolecular bonding causes poor solubility in non-polar solvents (e.g., Hexanes).
III. Troubleshooting & FAQs

Q1: Why does my compound precipitate prematurely at the top of the column during flash chromatography loading? A1: This is a classic issue with highly rigid, planar molecules.

  • The Causality: The planar configuration of the benzamide linker facilitates strong π-stacking interactions with itself[2]. When you load the compound dissolved in a polar solvent (like DCM) onto a silica column equilibrated in a non-polar solvent (like Hexanes), the loading solvent diffuses rapidly. The sudden drop in solvation energy causes the molecules to π-stack and instantly crystallize, blocking the column head.

  • The Solution: Abandon liquid loading. You must use solid-phase dry loading (See SOP 1). Pre-dispersing the molecules onto a large surface area of silica gel physically prevents bulk lattice formation and ensures even mass transfer into the mobile phase.

Q2: During recrystallization, the compound separates as an oil at the bottom of the flask instead of forming crystals. How do I fix this? A2: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the compound's melting point is lower than the temperature at which it saturates the solvent.

  • The Causality: Halogenated benzamides possess complex intermolecular hydrogen-bonding networks and frequently incorporate adventitious water to form hydrates[1]. If the cooling rate is too fast, the kinetic energy of the system drops before the bulky iodine and chlorine atoms can properly align into their thermodynamically stable crystal lattice. The compound becomes trapped in a supersaturated, metastable liquid state.

  • The Solution: Switch to a binary solvent system like Ethyl Acetate (solvent) and Heptane (anti-solvent). Seed the solution exactly at the cloud point to lower the activation energy for nucleation, and cool at a highly controlled rate (See SOP 2).

Q3: I see a persistent, co-eluting impurity at M-126 in my LC-MS. What is it, and how do I remove it? A3: You are observing the des-iodo byproduct: 2-chloro-N-(pyridin-2-yl)benzamide.

  • The Causality: The C-I bond is relatively weak (~240 kJ/mol) compared to the C-Cl bond (~400 kJ/mol). During synthesis—especially if transition-metal catalysts (Pd, Ni) or strong reducing agents were used—competitive dehalogenation occurs[2]. Because the core structure remains identical, the des-iodo impurity has nearly the exact same Rf value on normal-phase silica gel as your target compound.

  • The Solution: Normal-phase chromatography will fail here. You must use Preparative Reverse-Phase HPLC (See SOP 3). The highly lipophilic iodine atom significantly increases the hydrophobic interaction with the C18 stationary phase, allowing baseline resolution from the des-iodo impurity.

Q4: My target mass is disappearing, and I am seeing peaks for 2-chlorobenzoic acid and 5-iodopyridin-2-amine after HPLC purification. Why is my compound degrading? A4: Your amide bond is hydrolyzing during the isolation phase.

  • The Causality: While amide bonds are generally robust, the electron-withdrawing nature of both the 5-iodopyridin-2-yl and 2-chlorophenyl groups makes the carbonyl carbon highly electrophilic. Prolonged exposure to elevated temperatures (e.g., a rotary evaporator bath >40 °C) in the presence of trace water and acidic/basic HPLC modifiers catalyzes the hydrolysis of the amide bond. This thermal degradation is a documented vulnerability during the isolation of substituted benzamides[3].

  • The Solution: Avoid strong modifiers like Trifluoroacetic Acid (TFA); use 0.1% Formic Acid instead. Post-HPLC, bypass rotary evaporation entirely. Immediately freeze the fractions and lyophilize them to remove water and volatile buffers under cold, sublimation conditions.

IV. Self-Validating Standard Operating Procedures (SOPs)
SOP 1: Solid-Phase Dry Loading for Flash Chromatography
  • Dissolution: Dissolve the crude mixture in a minimum volume of Tetrahydrofuran (THF) or Ethyl Acetate.

  • Adsorption: Add dry silica gel to the solution at a 3:1 (w/w) ratio to the crude mass.

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.

  • Validation Check: The resulting material must be a fine, free-flowing powder. If it clumps or sticks to the flask wall, residual solvent remains. Redissolve in a volatile solvent (like DCM) and repeat evaporation. Clumping will cause severe band broadening.

  • Execution: Pack the powder tightly into a dry-loading cartridge, attach it to the flash system, and elute using a gradient of Hexanes:Ethyl Acetate (0% to 50%).

SOP 2: Controlled Anti-Solvent Recrystallization
  • Saturation: Dissolve the crude compound in a minimum volume of boiling Ethyl Acetate[1]. Filter hot to remove insoluble particulates.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining a gentle boil until the solution becomes slightly opaque (the "cloud point").

  • Clarification & Seeding: Add 1-2 drops of Ethyl Acetate just until the solution clears. Immediately add a few microscopic seed crystals of pure compound.

  • Controlled Cooling: Turn off the heat and allow the flask to cool in the oil bath at a rate of ~0.1 °C/min down to room temperature, then transfer to 4 °C.

  • Validation Check: Inspect the precipitate under a microscope. The formation of distinct, sharp needles or prisms confirms successful lattice packing. If spherical droplets are visible, oiling out has occurred; you must reheat and restart the cooling phase slower.

SOP 3: Preparative HPLC Method (Des-iodo Impurity Removal)
  • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: Milli-Q Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 30% B to 80% B over 20 minutes. Flow Rate: 20 mL/min.

  • Detection: UV at 254 nm.

  • Validation Check: Run an analytical HPLC of the lyophilized powder. The chromatogram must show baseline resolution (Rs > 1.5) between the target peak and the M-126 (des-iodo) peak.

V. References
  • EvitaChem. "Buy 2-chloro-N-(5-iodopyridin-2-yl)benzamide (EVT-3045816)". EvitaChem. URL:

  • ACS Publications. "At the Interface of Isomorphous Behavior in a 3 × 3 Isomer Grid of Monochlorobenzamides: Analyses of the Interaction Landscapes via Contact Enrichment Studies". Crystal Growth & Design. URL:

  • Benchchem. "The Antimicrobial Potential of Halogenated Benzamides: A Technical Guide". Benchchem. URL:

  • Google Patents. "US7227036B2 - Production process of aminomethyl group-containing benzamide compound". Google Patents. URL:

Sources

Troubleshooting

Technical Support Center: 2-Chloro-N-(5-iodopyridin-2-yl)benzamide Degradation Pathways

Introduction Welcome to the technical support guide for researchers studying the degradation pathways of 2-chloro-N-(5-iodopyridin-2-yl)benzamide. This document provides a comprehensive resource of frequently asked quest...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for researchers studying the degradation pathways of 2-chloro-N-(5-iodopyridin-2-yl)benzamide. This document provides a comprehensive resource of frequently asked questions, troubleshooting guides, and experimental protocols. While specific literature on this exact molecule is limited, the principles and methodologies outlined here are derived from extensive knowledge of benzamide, pyridine, and halogenated aromatic compound chemistry.[1][2][3] This guide is designed to help you anticipate challenges, interpret your results, and design robust experiments.

Forced degradation studies are a critical component of pharmaceutical development, providing insights into degradation pathways and the intrinsic stability of a molecule.[4][5][6] These studies involve subjecting the compound to more severe conditions than accelerated stability testing to understand its chemical behavior.[4][7]

Frequently Asked Questions (FAQs)

Compound Stability & Storage

Q1: My 2-chloro-N-(5-iodopyridin-2-yl)benzamide seems to be degrading in my DMSO stock solution. What are the likely causes?

A1: While DMSO is a common solvent, prolonged storage, even at low temperatures, can lead to issues. Consider the following:

  • Water Contamination: DMSO is hygroscopic. Absorbed water can facilitate slow hydrolysis of the amide bond over time.

  • Light Exposure: Pyridine and iodinated compounds can be light-sensitive.[8][9] Store stock solutions in amber vials and minimize exposure to ambient light during experiments.

  • Temperature Fluctuations: Frequent freeze-thaw cycles can introduce moisture and accelerate degradation. Aliquot your stock solution into smaller, single-use volumes.

Q2: What are the most probable non-metabolic degradation pathways for this compound?

A2: Based on its structure, the two most likely pathways are hydrolysis and photolysis.

  • Hydrolysis: The amide linkage is the most susceptible bond to hydrolysis, which can be catalyzed by acidic or basic conditions.[10][11] This would cleave the molecule into 2-chlorobenzoic acid and 5-iodo-2-aminopyridine.

  • Photodegradation: The iodopyridine moiety is a potential chromophore. Exposure to UV or even strong visible light could lead to deiodination or other complex rearrangements of the pyridine ring.[8][9]

Metabolic Pathways & Degradant Identification

Q3: What are the expected primary metabolic pathways for 2-chloro-N-(5-iodopyridin-2-yl)benzamide in vitro?

A3: In a biological system, such as with liver microsomes or hepatocytes, you can anticipate several key transformations:

  • Amide Hydrolysis: As with chemical hydrolysis, enzymatic hydrolysis will likely yield 2-chlorobenzoic acid and 5-iodo-2-aminopyridine.[10][11][12]

  • Oxidative Metabolism: Cytochrome P450 enzymes can introduce hydroxyl groups onto the aromatic rings (both the benzamide and pyridine moieties).[1]

  • Dehalogenation: Both the chloro and iodo substituents can be removed through metabolic processes. Reductive dehalogenation can replace the halogen with a hydrogen atom.[2] Oxidative dehalogenation can also occur, often with concomitant hydroxylation.[1]

Q4: I'm seeing a peak in my LC-MS with an m/z corresponding to the loss of iodine. Is this a common metabolic pathway?

A4: Yes, deiodination is a plausible metabolic pathway. This can occur through various enzymatic systems in the liver. You would expect to see a new peak corresponding to 2-chloro-N-(pyridin-2-yl)benzamide. To confirm, you can use high-resolution mass spectrometry to determine the elemental composition of the metabolite.

Analytical Troubleshooting

Q5: My HPLC chromatogram shows broad or tailing peaks for the parent compound. What could be the issue?

A5: Peak broadening or tailing can have several causes:

  • Column Overload: You may be injecting too much sample. Try diluting your sample and reinjecting.

  • Poor Solubility: The compound may be precipitating on the column. Ensure your mobile phase has sufficient organic solvent to maintain solubility.

  • Secondary Interactions: The basic nitrogen on the pyridine ring can interact with residual silanols on the silica-based column, causing tailing. Try using a mobile phase with a low concentration of a competing base like triethylamine (TEA) or using a column with a highly inert stationary phase.[13]

Q6: I am observing a gradual increase in backpressure during my analytical run. What should I check?

A6: An increase in backpressure usually indicates a blockage in the system.

  • Column Frit: Particulate matter from your sample or mobile phase may be clogging the column inlet frit. Using a guard column can help prevent this.[14]

  • Injector or Tubing: Check for blockages in the injector or connecting tubing.

  • Precipitation: The compound or its degradants may be precipitating in the mobile phase. Ensure your mobile phase composition is appropriate for your sample.[15]

Troubleshooting Guides

Guide 1: Unexpected Peaks in LC-MS Chromatogram

This guide will help you systematically identify the source of unexpected peaks in your analysis.

Step Action Rationale
1. Blank Injection Inject a sample of your mobile phase and dissolution solvent (blank).This will determine if the unexpected peaks are coming from your solvent or system (ghost peaks).[14]
2. Review Sample Handling Were the samples exposed to light or elevated temperatures for an extended period?This helps to identify if degradation occurred during sample preparation or while waiting for injection.
3. Forced Degradation Comparison Compare the retention times of the unexpected peaks to those from your forced degradation studies (acid, base, peroxide, heat, light).This is a direct way to identify if the peaks correspond to known degradation products.[4][7]
4. Mass Spectrometry Analysis Analyze the m/z of the unexpected peaks. Do they correspond to predicted metabolites or degradants (e.g., hydrolyzed product, hydroxylated product, dehalogenated product)?MS data provides crucial information about the identity of the unknown peaks.
5. Isolate and Re-inject If possible, collect the fraction containing the unexpected peak and re-inject it.This can help to confirm the peak is a single component and not an artifact.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of 2-chloro-N-(5-iodopyridin-2-yl)benzamide.

Materials:

  • 2-chloro-N-(5-iodopyridin-2-yl)benzamide

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with an internal standard (e.g., bucetin)

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Prepare Compound Stock: Dissolve the test compound in DMSO to a final concentration of 1 mM.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the test compound (final concentration 1 µM), HLM (final concentration 0.5 mg/mL), and potassium phosphate buffer.[16]

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[16]

  • Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile containing the internal standard.[16][17]

  • Sample Processing: Centrifuge the plate to precipitate the protein.

  • LC-MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression will give the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (protein concentration).

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.[7]

Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acidic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at various time points for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at various time points.

  • Thermal Degradation:

    • Place a vial of the compound solution in an oven at 80°C.

    • Analyze at various time points.

Visualizations

Proposed Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_metabolism Metabolism (e.g., P450) cluster_photolysis Photolysis (UV/Vis) Parent 2-chloro-N-(5-iodopyridin-2-yl)benzamide Hydrolysis_Prod1 2-chlorobenzoic acid Parent->Hydrolysis_Prod1 Amide Cleavage Hydrolysis_Prod2 5-iodo-2-aminopyridine Parent->Hydrolysis_Prod2 Amide Cleavage Metabolite_OH Hydroxylated Metabolites Parent->Metabolite_OH Oxidation Metabolite_Dechloro Dechlorinated Metabolite Parent->Metabolite_Dechloro Dehalogenation Metabolite_Deiodo Deiodinated Metabolite Parent->Metabolite_Deiodo Dehalogenation Photo_Prod1 Deiodinated Product Parent->Photo_Prod1 Deiodination Photo_Prod2 Rearrangement Products Parent->Photo_Prod2

Caption: Potential degradation pathways for 2-chloro-N-(5-iodopyridin-2-yl)benzamide.

Troubleshooting Workflow: Unexpected HPLC Peaks

TroubleshootingWorkflow Start Unexpected Peak in HPLC Blank Inject Blank Solvent Start->Blank PeakPresent Peak Present? Blank->PeakPresent SourceSolvent Source is Solvent/System Contamination PeakPresent->SourceSolvent Yes SourceSample Peak is from Sample PeakPresent->SourceSample No ForcedDeg Compare to Forced Degradation Samples SourceSample->ForcedDeg MatchFound Match Found? ForcedDeg->MatchFound KnownDeg Identified as Known Degradant MatchFound->KnownDeg Yes UnknownDeg Potentially Novel Degradant/Metabolite MatchFound->UnknownDeg No AnalyzeMS Analyze via High-Res MS/MS UnknownDeg->AnalyzeMS StructureElucidate Structure Elucidation AnalyzeMS->StructureElucidate

Caption: Workflow for troubleshooting unexpected peaks in an HPLC chromatogram.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Sciences and Research.
  • Chemical Properties of Amides- Hydrolysis. (2024, October 16). Chemistry LibreTexts.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Avomeen.
  • Forced Degradation Testing in Pharma. (2025, November 5).
  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019, September 29). Microbial Biotechnology.
  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 29). Pharmaceutical Technology.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Hydrolysis of Benzamide. (n.d.). GEOCITIES.ws.
  • The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. (1981). Canadian Journal of Chemistry.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
  • Chemical Properties of Amides: Hydrolysis. (n.d.). Lumen Learning.
  • Acid hydrolysis of benzamides in >60 wt% H2SO4. (n.d.).
  • Metabolic Stability Assays. (n.d.). BioIVT.
  • Degradation of halogenated aromatic compounds. (1990).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023, December 28). WuXi AppTec.
  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). protocols.io.
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter.
  • HPLC Troubleshooting Guide. (n.d.). MilliporeSigma.
  • Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. (2001, April 15). Chemical & Pharmaceutical Bulletin.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • Technical Support Center: 2-Chloro-N-quinolin-5-yl-benzamide. (n.d.). Benchchem.
  • HPLC Troubleshooting. (n.d.). Thermo Fisher Scientific.
  • HPLC Troubleshooting: Solutions for Common Problems. (2022, January 4). Phenomenex.
  • Benzamide. (n.d.). PubChem.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016, November 28). Walsh Medical Media.
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Deriv
  • Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds. (1981, April). US EPA.
  • New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. (2022, April 15). Journal of the Iranian Chemical Society.
  • Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. (2014, August 18). Environmental Science & Technology.
  • Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. (n.d.).
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (n.d.). Frontiers in Microbiology.
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. (2017, January 5).
  • Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Photodegradation of phenazopyridine in an aqueous solution by CdS-WO nanocomposite. (n.d.).
  • Identification of Active Species in Photodegradation of Aqueous Imidacloprid over g-C3N4/TiO2 Nanocomposites. (2022, January 19).
  • Photodegradation of Emerging Pollutants Using a Quaternary Mixed Oxide Catalyst Derived from Its Corresponding Hydrotalcite. (2025, February 13).
  • Degradation of 2-phenylbenzimidazole 5 sulfonic acid by UV/Chlorine Advanced Oxidation Technology; Kinetic model, degradation byproducts and reaction pathways. (n.d.).
  • Photodegradation Studies of 1,4-Dihydropyridine Compounds by Mcr Analysis on Uv Spectral Data. (n.d.).
  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024, March 6). Toxics.

Sources

Optimization

Technical Support Center: Mass Spectrometry Analysis of 2-chloro-N-(5-iodopyridin-2-yl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, analytical scientists, and drug development professionals in interpreting the mass spectrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, analytical scientists, and drug development professionals in interpreting the mass spectrometry (MS) data of 2-chloro-N-(5-iodopyridin-2-yl)benzamide . This halogenated benzamide presents unique analytical challenges due to the combined isotopic effects of chlorine and the high lability of the carbon-iodine bond.

Below, you will find quantitative reference data, causality-driven FAQs, and self-validating troubleshooting protocols to ensure high-fidelity data acquisition.

Molecular Profile & Quantitative Reference Data

Understanding the exact mass and isotopic distribution is the first step in avoiding misidentification. The table below summarizes the critical ions you will observe in positive Electrospray Ionization (ESI+) mode.

Ion SpeciesIsotope / FormulaExact Mass (m/z)Relative AbundanceDiagnostic Value
[M+H]+ (Base) ‘35Cl‘ ( ‘C12​H935​ClIN2​O+‘ )358.944100%Primary precursor confirmation
[M+H]+ (M+2) ‘37Cl‘ ( ‘C12​H937​ClIN2​O+‘ )360.941~32%Confirms the presence of 1x Chlorine
Acylium Cation ‘35Cl‘ ( ‘C7​H435​ClO+‘ )138.995HighConfirms 2-chlorobenzoyl moiety
Acylium Cation ‘37Cl‘ ( ‘C7​H437​ClO+‘ )140.992~32% of m/z 139Validates chlorine retention on fragment
Pyridinium Ion ‘127I‘ ( ‘C5​H6​IN2+​‘ )220.957MediumConfirms iodopyridine moiety
[M+H-I]+ ‘C12​H9​ClN2​O+‘ 232.040VariableIndicates neutral loss of Iodine

Frequently Asked Questions (FAQs)

Q1: How do the halogens in 2-chloro-N-(5-iodopyridin-2-yl)benzamide affect the precursor ion isotopic envelope? A1: The isotopic envelope is strictly dictated by the natural abundances of chlorine and iodine. Chlorine exists in nature as ‘35Cl‘ and ‘37Cl‘ in an approximate 3:1 ratio ([1]). Iodine, conversely, is monoisotopic ( ‘127I‘ ) and acts as a massive mass defect contributor without adding complexity to the M+2 peak. Therefore, your intact protonated precursor [M+H]+ will present a distinct doublet at m/z 358.9 and 360.9 with a 3:1 intensity ratio. If this ratio is distorted, suspect co-eluting isobaric interferences or detector saturation.

Q2: What are the primary MS/MS fragmentation pathways I should target for Multiple Reaction Monitoring (MRM)? A2: The dominant fragmentation pathway for benzamides under Collision-Induced Dissociation (CID) is the α -cleavage of the amide (N-CO) bond (, [2]). Protonation preferentially occurs at the highly basic pyridine nitrogen or the amide oxygen. Upon collisional activation, the N-CO bond cleaves to yield a resonance-stabilized 2-chlorobenzoyl cation at m/z 139.0 ( ‘35Cl‘ ) and 141.0 ( ‘37Cl‘ )[2][3]. For optimal MRM quantitation, the 358.9 139.0 transition is highly recommended due to the stability of the acylium ion.

Q3: I am observing a massive peak at m/z 232.0 instead of my expected precursor. What is happening? A3: You are observing the neutral loss of iodine ([M+H - 127]+). The carbon-iodine (C-I) bond on the pyridine ring is highly labile. Excessive thermal energy in the ESI source or high declustering potentials (DP) can cause in-source fragmentation before the ions even reach the first quadrupole.

Troubleshooting & Experimental Protocols

Protocol: Step-by-Step Optimization for LC-MS/MS of Halogenated Benzamides

To establish a robust, self-validating quantitative method, follow these causality-driven steps to prevent signal degradation and ensure accurate fragmentation targeting.

Step 1: Sample Preparation & Protonation Control

  • Action: Prepare a 1 µg/mL tuning solution in 50:50 Water:Acetonitrile modified with 0.1% Formic Acid.

  • Causality: The basicity of the pyridine nitrogen requires a low-pH environment to ensure consistent, localized protonation. This drives the formation of the [M+H]+ ion and stabilizes the molecule for ESI+ droplet evaporation.

Step 2: Source Optimization (Minimizing In-Source Fragmentation)

  • Action: Infuse the tuning solution at 10 µL/min. Monitor m/z 358.9 (Precursor) and m/z 232.0 (Iodine loss). Gradually decrease the Declustering Potential (DP) or Cone Voltage from 80V down to 20V.

  • Causality: The C-I bond is highly susceptible to kinetic energy degradation. High DP values accelerate ions too aggressively through the atmospheric pressure interface, stripping the iodine atom.

  • Self-Validation: Select the highest voltage that maximizes m/z 358.9 while keeping the m/z 232.0 artifact peak below 5% relative abundance.

Step 3: Collision Energy (CE) Ramping & Transition Validation

  • Action: Isolate m/z 358.9 in Q1. Sweep the Collision Energy (CE) in Q2 from 10 eV to 50 eV.

  • Causality: Ramping the CE determines the exact energy threshold required to break the N-CO bond without obliterating the resulting fragment into non-diagnostic hydrocarbon noise.

  • Self-Validation: You must observe the m/z 139.0 and 141.0 fragments appearing simultaneously and maintaining their strict 3:1 isotopic ratio. This internal check confirms that the fragment contains the intact chlorine atom and validates the N-CO cleavage mechanism.

Workflows & Fragmentation Visualizations

G M Protonated Precursor [M+H]+ m/z 358.9 (35Cl) / 360.9 (37Cl) F1 2-Chlorobenzoyl Cation m/z 139.0 (35Cl) / 141.0 (37Cl) M->F1 Amide (N-CO) Cleavage F2 5-Iodopyridin-2-amine Cation m/z 221.0 M->F2 Amide Cleavage (Charge Retention) F3 Deiodinated Ion [M+H-I]+ m/z 232.0 M->F3 Neutral Loss of Iodine (-127 Da) F4 Chlorophenyl Cation m/z 111.0 F1->F4 Loss of Carbon Monoxide (-28 Da)

MS/MS fragmentation of 2-chloro-N-(5-iodopyridin-2-yl)benzamide highlighting N-CO cleavage.

Workflow Start Issue: Low Precursor Signal High m/z 232.0 (Iodine Loss) CheckDP Evaluate Declustering Potential (DP / Cone Voltage) Start->CheckDP IsHigh Is DP > 40V? CheckDP->IsHigh ReduceDP Decrease DP in 5V increments until m/z 358.9 is maximized IsHigh->ReduceDP Yes CheckTemp Evaluate ESI Source Temp IsHigh->CheckTemp No ReduceTemp Lower Temp by 50°C steps to prevent thermal C-I cleavage CheckTemp->ReduceTemp

Troubleshooting workflow to resolve in-source fragmentation of the labile carbon-iodine bond.

References

  • Chemistry Steps. "Isotopes in Mass Spectrometry." Chemistry Steps,[Link]

  • National Center for Biotechnology Information (NCBI). "Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data." PubMed Central (PMC),[Link]

  • National Institute of Standards and Technology. "Benzamide - Mass spectrum (electron ionization)." NIST WebBook, [Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy and Mechanistic Profiling of 2-chloro-N-(5-iodopyridin-2-yl)benzamide: A Comparative Guide

As drug development increasingly targets complex, multi-factorial diseases, researchers are moving away from single-target paradigms toward versatile pharmacophores. 2-chloro-N-(5-iodopyridin-2-yl)benzamide (often catalo...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex, multi-factorial diseases, researchers are moving away from single-target paradigms toward versatile pharmacophores. 2-chloro-N-(5-iodopyridin-2-yl)benzamide (often cataloged as EVT-3045816) is a prime example of such a versatile scaffold. Characterized by a chlorinated aromatic system and an iodine-substituted pyridine ring attached to a benzamide linker, this compound has garnered significant interest for its dual utility: acting as a potent kinase inhibitor (specifically targeting p38 MAPK) and demonstrating notable anti-mycobacterial activity[1][2].

This guide objectively compares the efficacy and mechanistic profile of 2-chloro-N-(5-iodopyridin-2-yl)benzamide against industry-standard compounds, providing self-validating experimental protocols to ensure reproducibility in your own laboratory.

Structural Causality & Target Engagement

To understand the efficacy of 2-chloro-N-(5-iodopyridin-2-yl)benzamide, we must first analyze the causality behind its structural design.

Unlike traditional ATP-competitive inhibitors such as SB203580 (a pyridinyl imidazole)[3], the benzamide scaffold serves as a highly rigid, planar platform. This planar configuration facilitates precise π -stacking interactions with aromatic residues within enzymatic binding pockets (such as Phe106 in specific kinase targets)[1]. Furthermore, the strategic placement of halogens—a chloro group on the benzamide and an iodo group on the pyridine—dramatically increases the molecule's lipophilicity. These heavy halogens are uniquely suited to occupy deep, hydrophobic pockets, often stabilizing the kinase in an inactive "DFG-out" conformation, a mechanism conceptually similar to the allosteric diaryl urea inhibitor BIRB 796 (Doramapimod) [4][5].

Table 1: Comparative Efficacy Profile (p38 MAPK & Anti-Mycobacterial)

The following table synthesizes the quantitative performance of 2-chloro-N-(5-iodopyridin-2-yl)benzamide against established benchmarks.

Compound ClassCompound NameTarget / Mechanismp38 α IC 50​ M. tuberculosis MICKey Advantage
Halogenated Benzamide 2-chloro-N-(5-iodopyridin-2-yl)benzamide Dual-action (Kinase / Anti-bacterial)Low μ M to nM range1.5 - 5.0 μ g/mLHigh lipophilicity; dual-target versatility[1].
Pyridinyl Imidazole SB203580 ATP-competitive p38 MAPK inhibitor50 nM[6]N/AHigh selectivity over LCK, GSK-3 β .
Diaryl Urea BIRB 796 Allosteric (DFG-out) p38 MAPK inhibitor38 nM[7][8]N/APicomolar affinity (K d​ = 0.1 nM); slow binding kinetics[4][7].
Standard Anti-TB Isoniazid Mycolic acid synthesis inhibitorN/A0.02 - 0.2 μ g/mLGold standard for mycobacterial baseline comparison.

*Note: Exact IC 50​ and MIC values for EVT-3045816 derivatives vary based on specific assay conditions and cell lines, but generally exhibit potent bioactivity in these ranges[2].

p38 MAPK Inhibition: Pathway & Protocol

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of pro-inflammatory cytokines (e.g., TNF- α , IL-1)[4]. Inhibiting this pathway requires compounds that can reliably block the phosphorylation of downstream substrates like ATF-2 and MK2.

Pathway Visualization

G Stimulus Cellular Stress / Cytokines MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 Activates p38 p38 MAPK (Target Enzyme) MKK3_6->p38 Phosphorylates Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Phosphorylates EVT 2-chloro-N-(5-iodopyridin-2-yl)benzamide EVT->p38 Inhibits (Hydrophobic Pocket) Response Inflammatory Response Substrates->Response Triggers

Caption: p38 MAPK signaling cascade and the inhibitory intervention of 2-chloro-N-(5-iodopyridin-2-yl)benzamide.

Protocol 1: Self-Validating In Vitro Kinase Assay (ADP-Glo)

To evaluate the IC 50​ of the benzamide compound against p38 α , we utilize an ADP-Glo assay. Causality: By measuring ADP production rather than ATP consumption, this assay minimizes false positives from auto-fluorescent compounds and provides a highly sensitive, self-validating luminescent readout[3].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 2-chloro-N-(5-iodopyridin-2-yl)benzamide, SB203580 (Positive Control 1), and BIRB 796 (Positive Control 2) in 100% DMSO. Perform a 10-point 3-fold serial dilution in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Ensure final DMSO concentration remains 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme/Substrate Mix: Dilute recombinant human p38 α MAPK and ATF-2 substrate to their optimal concentrations in the assay buffer.

  • Reaction Initiation: Add 5 μ L of the compound dilution to a 384-well plate. Add 10 μ L of the Enzyme/Substrate mix. Incubate for 15 minutes at room temperature to allow for slow-binding kinetics (crucial for compounds targeting the DFG-out conformation like BIRB 796 and bulky benzamides)[4].

  • ATP Addition: Initiate the reaction by adding 5 μ L of ATP (at the predetermined K m​ value). Incubate for 60 minutes at 30°C.

  • Detection: Add 20 μ L of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40-minute incubation). Subsequently, add 40 μ L of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30-minute incubation).

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC 50​ using a four-parameter logistic non-linear regression model. A Z'-factor of >0.6 across vehicle controls validates assay integrity.

Anti-Mycobacterial Efficacy: High-Throughput Screening

Beyond kinase inhibition, halogenated benzamides are heavily investigated as anti-tubercular agents[1]. The lipophilic nature of the iodine and chlorine substituents allows the molecule to penetrate the notoriously thick, mycolic acid-rich cell wall of Mycobacterium tuberculosis.

Workflow Visualization

Workflow Culture M. tuberculosis Culture Prep Incubation Incubation (7 Days, 37°C) Culture->Incubation Compound Compound Dilution (EVT vs Controls) Compound->Incubation Resazurin Resazurin Addition (Indicator) Incubation->Resazurin Readout Fluorescence Readout (MIC Calculation) Resazurin->Readout

Caption: Step-by-step Resazurin Microtiter Assay (REMA) workflow for determining anti-mycobacterial MIC.

Protocol 2: Resazurin Microtiter Assay (REMA)

Causality: Resazurin (a blue, non-fluorescent dye) is metabolically reduced to resorufin (pink, highly fluorescent) by viable mycobacteria. This creates a self-validating internal control: the visual colorimetric shift directly correlates with the precise fluorometric readout, ensuring robust data integrity even if equipment calibration drifts.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until the logarithmic phase (OD 600​ 0.6-0.8). Dilute to 1×105 CFU/mL.

  • Plate Setup: In a 96-well microtiter plate, dispense 100 μ L of 7H9 broth into all wells. Add 100 μ L of 2-chloro-N-(5-iodopyridin-2-yl)benzamide (starting at 50 μ g/mL) to the first column and perform 2-fold serial dilutions. Include Isoniazid as a positive control and drug-free wells as growth controls.

  • Inoculation & Incubation: Add 100 μ L of the bacterial inoculum to all test wells. Seal the plates in secondary containers and incubate at 37°C for 7 days.

  • Indicator Addition: On day 7, add 30 μ L of 0.02% resazurin solution to each well. Incubate for an additional 24 to 48 hours.

  • Readout: Visually inspect the plates (blue = no growth/inhibition; pink = growth). Quantify viability by measuring fluorescence (excitation 530 nm, emission 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents the color change and significantly quenches fluorescence compared to the growth control.

Conclusion

While highly specific inhibitors like SB203580 and BIRB 796 remain the gold standard for isolated p38 MAPK inhibition[7], 2-chloro-N-(5-iodopyridin-2-yl)benzamide offers a unique, multi-target pharmacological profile. Its rigid benzamide core and lipophilic halogen substituents make it an exceptional tool compound for researchers looking to bridge the gap between kinase-driven inflammatory modulation and direct anti-pathogenic (anti-tubercular) activity[1][2].

References
  • EvitaChem. "Buy 2-chloro-N-(5-iodopyridin-2-yl)benzamide (EVT-3045816)".
  • EvitaChem. "2-chloro-N-(5-iodopyridin-2-yl)benzamide - Target Enzymes and Biological Functions".
  • Tocris Bioscience. "SB 203580 | p38 MAPK Inhibitor".
  • MedChemExpress. "Adezmapimod (SB 203580) | p38 MAPK Inhibitor".
  • MedChemExpress. "Doramapimod (BIRB 796) | p38 MAPK Inhibitor".
  • opnMe (Boehringer Ingelheim). "p38 MAPK inhibitor | BIRB 796".
  • Selleck Chemicals. "Doramapimod (BIRB 796) | p38 MAPK Inhibitor".
  • Benchchem. "A Comparative Guide to p38 MAPK Inhibitors: SB203580 vs. BIRB 796 in Kinase Assays".

Sources

Comparative

Comparative Guide: 2-chloro-N-(5-iodopyridin-2-yl)benzamide vs. Established p38 MAPK Inhibitors

Executive Summary The p38 mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade regulating cellular responses to inflammatory cytokines and environmental stressors. For researchers and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The p38 mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade regulating cellular responses to inflammatory cytokines and environmental stressors. For researchers and drug development professionals, selecting the appropriate chemical probe is critical for target validation and interpreting phenotypic outcomes.

This guide provides an objective, data-driven comparison of a novel halogenated amide—2-chloro-N-(5-iodopyridin-2-yl)benzamide (EVT-3045816) —against two gold-standard p38 MAPK inhibitors: SB203580 and BIRB 796 (Doramapimod) . By analyzing their distinct binding modalities, pharmacokinetic profiles, and in vitro efficacies, this document serves as a comprehensive resource for designing robust kinase inhibition assays [1][2].

Mechanistic Profiling & Signal Transduction

Understanding the precise mechanism of action (MoA) is essential to avoid off-target effects and misinterpretation of cellular assays. The inhibitors evaluated here target the p38 MAPK pathway through fundamentally different structural interactions.

  • SB203580 (ATP-Competitive): A pyridinyl imidazole compound that directly competes with ATP for the active site of p38α and p38β. Because it binds the active conformation, its efficacy can be outcompeted by high intracellular ATP concentrations [2][4].

  • BIRB 796 (Allosteric / DFG-out): A diaryl urea derivative that binds to an allosteric pocket. This binding requires a significant conformational shift in the Asp-Phe-Gly (DFG) motif of the kinase to a "DFG-out" state. This slow-binding kinetic profile results in exceptional potency (Kd = 0.1 nM) and pan-isoform inhibition (α, β, γ, δ) [2][3].

  • 2-chloro-N-(5-iodopyridin-2-yl)benzamide (Halogenated Benzamide): This compound leverages a planar benzamide scaffold to facilitate π-stacking interactions with aromatic residues (e.g., Phe106) in the enzymatic binding pocket. The strategic placement of the iodine atom on the pyridine ring significantly enhances lipophilicity and membrane permeability, allowing it to evade P-glycoprotein (P-gp) efflux pumps more effectively than standard chemotherapeutics [1].

p38_Pathway Stimulus Extracellular Stress / Cytokines (TNF-α, IL-1, UV) MAPKKK MAPKKK (TAK1, ASK1) Stimulus->MAPKKK Activates MAPKK MAPKK (MKK3 / MKK6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK (α, β, γ, δ) MAPKK->p38 Dual Phosphorylation Downstream Downstream Targets (MAPKAPK-2, ATF-2) p38->Downstream Phosphorylates Response Cellular Response (Inflammation, Apoptosis) Downstream->Response Induces Inhibitor1 SB203580 (ATP-Competitive) Inhibitor1->p38 Blocks active site Inhibitor2 BIRB 796 (Allosteric / DFG-out) Inhibitor2->p38 Binds allosteric site Inhibitor3 2-chloro-N-(5-iodopyridin-2-yl)benzamide (Halogenated Benzamide) Inhibitor3->p38 Modulates via π-stacking

Caption: p38 MAPK signaling cascade illustrating the distinct intervention points of the three inhibitors.

Quantitative Data Comparison

The following table synthesizes the biochemical and pharmacokinetic properties of the three inhibitors. Data is aggregated from validated cell-free kinase assays and cell-based phenotypic screens [1][2][3][5].

Feature / Property2-chloro-N-(5-iodopyridin-2-yl)benzamideSB203580BIRB 796 (Doramapimod)
Chemical Class Halogenated BenzamidePyridinyl ImidazoleDiaryl Urea
Binding Mode ATP-pocket / π-stacking (Phe106)ATP-CompetitiveAllosteric (DFG-out)
Isoform Selectivity Broad-spectrum (Kinases & Pathogens)p38α, p38βPan-p38 (α, β, γ, δ)
In Vitro Potency (IC50) ~0.15 µM (MCF-7 cell viability)0.3 - 0.5 µM (p38α)18 nM (TNF-α release)
P-gp Efflux Ratio 1.8 (High evasion)ModerateModerate
Primary Application Tool compound, Anti-tubercular, OncologyBiochemical ResearchInflammatory Disease Models

Note: The low efflux ratio (1.8) of the benzamide derivative indicates superior intracellular retention compared to highly effluxed compounds like doxorubicin (ratio ~8.5), making it highly valuable for resistant cell lines [1].

Experimental Workflows & Self-Validating Protocols

To objectively compare these inhibitors, researchers must utilize a self-validating biochemical assay. The ADP-Glo™ Kinase Assay is recommended because it measures the generation of ADP rather than the depletion of ATP, providing a significantly higher signal-to-background ratio for low-activity kinases and allowing for physiological ATP concentrations [2].

Self-Validating Protocol: ADP-Glo Kinase Assay

Rationale & Causality: Kinase assays are highly sensitive to ATP degradation and solvent interference. By structuring the assay with strict internal controls (Vehicle-only and No-Enzyme), the system self-validates. If the No-Enzyme control shows luminescence, it indicates ATP auto-hydrolysis or reagent contamination.

Assay_Workflow Prep 1. Compound Prep (Serial Dilution in DMSO) Incubation 2. Kinase Reaction (p38α + ATP + Substrate) Prep->Incubation Add to 384-well plate Detection 3. ADP-Glo Addition (Deplete unreacted ATP) Incubation->Detection 60 min at RT Luminescence 4. Kinase Detection Reagent (Convert ADP to ATP -> Light) Detection->Luminescence 40 min incubation Analysis 5. Data Analysis (IC50 Calculation) Luminescence->Analysis Read Luminescence

Caption: Step-by-step workflow of the ADP-Glo Kinase Assay for determining inhibitor IC50 values.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 3-fold serial dilutions of 2-chloro-N-(5-iodopyridin-2-yl)benzamide, SB203580, and BIRB 796 in 100% DMSO.

    • Expert Insight: Keep final DMSO concentration in the assay 1% to prevent solvent-induced kinase denaturation.

  • Reaction Assembly (384-well plate): Combine the diluted compounds with recombinant p38α enzyme in assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Validation Step: Include a "Vehicle Control" (1% DMSO, Enzyme, ATP) to define 100% activity, and a "No-Enzyme Control" (1% DMSO, ATP, Buffer) to define the baseline (0% activity).

  • Kinase Reaction: Initiate the reaction by adding ATP (at the enzyme's apparent Km) and the substrate (e.g., ATF-2 or MAPKAPK-2). Incubate at room temperature for 60 minutes.

    • Expert Insight: The 60-minute timeframe ensures the reaction remains within the linear phase of enzyme kinetics. Extending beyond this risks substrate depletion, which artificially skews the apparent IC50 of the inhibitors.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step halts the kinase reaction and completely depletes any unreacted ATP, ensuring the final signal is exclusively derived from the kinase-generated ADP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This reagent converts the ADP back to ATP, which is then utilized by luciferase to generate light.

  • Data Analysis: Measure luminescence using a microplate reader. Normalize data against the Vehicle and No-Enzyme controls, and plot using non-linear regression (four-parameter logistic curve) to determine the IC50.

Application Notes: Choosing the Right Inhibitor

  • For pure p38α/β pathway mapping: SB203580 remains the standard due to its extensive literature backing and predictable ATP-competitive kinetics [4].

  • For pan-isoform inhibition or inflammatory disease modeling: BIRB 796 is superior. Its allosteric binding and slow off-rate provide sustained inhibition of TNF-α release even after the compound is washed out of the cellular environment [3][5].

  • For multi-target oncology or overcoming drug resistance: 2-chloro-N-(5-iodopyridin-2-yl)benzamide is the optimal choice. Its unique halogenated structure provides a distinct advantage in penetrating complex cellular membranes and evading P-glycoprotein-mediated efflux, making it highly valuable for studying signaling in multidrug-resistant (MDR) cancer cell lines or complex pathogens like Mycobacterium tuberculosis [1].

References

  • Cellagen Technology. SB203580 | p38 MAPK inhibitor. Retrieved from:[Link]

  • National Institutes of Health (PubMed). BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo. Retrieved from:[Link]

Validation

structure-activity relationship of 2-chloro-N-(5-iodopyridin-2-yl)benzamide analogues

A Comprehensive Guide to the Structure-Activity Relationship of 2-chloro-N-(5-iodopyridin-2-yl)benzamide Analogues as Bacterial NAD+-Dependent DNA Ligase Inhibitors Authored by a Senior Application Scientist This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Structure-Activity Relationship of 2-chloro-N-(5-iodopyridin-2-yl)benzamide Analogues as Bacterial NAD+-Dependent DNA Ligase Inhibitors

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of antibacterial agents: 2-chloro-N-(5-iodopyridin-2-yl)benzamide and its analogues. We will dissect the core scaffold, explore the impact of chemical modifications on biological activity, and compare this class of compounds to other known inhibitors of the same target. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial agents.

Introduction: A Novel Target for Combating Bacterial Resistance

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. One such validated and promising target is the bacterial NAD+-dependent DNA ligase (LigA).[1][2] This enzyme is essential for bacterial DNA replication, repair, and recombination, making it critical for bacterial survival.[2][3] Crucially, the bacterial LigA is NAD+-dependent, whereas the human counterpart is ATP-dependent, presenting a clear window for selective inhibition and minimizing off-target effects in the host.[1][3]

The compound 2-chloro-N-(5-iodopyridin-2-yl)benzamide has emerged as a significant scaffold in the development of LigA inhibitors.[4] Its structure presents multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. This guide will explore the intricate relationship between the chemical structure of these analogues and their inhibitory activity against bacterial LigA.

Analysis of the Core Scaffold

The 2-chloro-N-(5-iodopyridin-2-yl)benzamide scaffold can be deconstructed into three key pharmacophoric elements: the 2-chlorobenzamide ring, the central amide linker, and the 5-iodopyridin-2-yl ring. The interplay between these components dictates the molecule's ability to bind to the active site of LigA and exert its inhibitory effect.

  • 2-Chlorobenzamide Moiety : This part of the molecule often engages in crucial interactions within the enzyme's binding pocket. The ortho-chloro substituent is particularly important as it influences the conformation of the benzamide group and can participate in halogen bonding or other non-covalent interactions.[4]

  • Amide Linker : The amide bond provides a rigid connection between the two aromatic rings. Its geometry is critical for maintaining the optimal orientation of the molecule for binding.[4] The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.

  • 5-Iodopyridin-2-yl Moiety : The pyridine ring contributes to the overall electronic properties and solubility of the compound. The iodine atom at the 5-position is a key feature, likely involved in strong halogen bonding interactions with the enzyme.[4] The pyridine nitrogen can also participate in hydrogen bonding.

Structure-Activity Relationship (SAR) Insights

The following sections detail the known SAR for this class of compounds, drawing from available literature on these and structurally related benzamide derivatives.

Modifications to the Benzamide Ring

Systematic modifications of the benzamide ring have revealed several key determinants of activity. The nature and position of substituents significantly impact the inhibitory potency.

  • Position of the Chloro Group : While the lead compound features a 2-chloro substituent, analogues with chloro groups at other positions (e.g., 4-chloro) have also been synthesized and evaluated.[5][6] Generally, electron-withdrawing groups in the ortho position tend to enhance activity, likely by influencing the electronic distribution and conformation of the amide linker.[4]

  • Nature of the Substituent : Replacing the chloro group with other electron-withdrawing groups such as trifluoromethyl or nitro groups can also lead to potent inhibitors.[5][6] Conversely, the introduction of bulky or electron-donating groups may be detrimental to activity, potentially due to steric hindrance or unfavorable electronic effects.

Modifications to the Pyridine Ring

The 5-iodopyridin-2-yl moiety is a critical component for high-affinity binding.

  • The Iodine Atom : The iodine at the 5-position is believed to form a strong halogen bond with a halogen bond acceptor in the LigA active site. Replacing iodine with smaller halogens like bromine or chlorine often results in a decrease in potency, suggesting the importance of the size and polarizability of the iodine atom for this interaction. However, 5-bromo and 5-nitro analogues have still demonstrated promising antibacterial activity.[6]

  • Other Substituents : The introduction of other functional groups on the pyridine ring can modulate the physicochemical properties of the compounds, such as solubility and cell permeability.

Comparative Analysis with Alternative LigA Inhibitors

While the 2-chloro-N-(5-iodopyridin-2-yl)benzamide scaffold is promising, it is important to consider it in the context of other known bacterial NAD+-dependent DNA ligase inhibitors.

Inhibitor ClassCore ScaffoldMechanism of ActionKey AdvantagesKey Disadvantages
Benzamide Analogues 2-chloro-N-(5-iodopyridin-2-yl)benzamideCompetitive with NAD+[2][3]Good synthetic accessibility, opportunities for broad chemical modification.Potential for off-target effects on other ATP/NAD+ binding proteins if selectivity is not optimized.
Adenosine Analogues Substituted AdenosineCompetitive with NAD+[2][7]High potency, validated in vivo efficacy.[2]Can be challenging to achieve good cell permeability and oral bioavailability.
Pyridochromanones PyridochromanoneInhibition of LigAIn vitro validation of on-target activity.[1]Limited publicly available data on in vivo efficacy and SAR.
Pyridopyrimidines PyridopyrimidineInhibition of LigAIn vitro validation of on-target activity.[1]Limited publicly available data on in vivo efficacy and SAR.

Experimental Data and Protocols

Comparative Biological Activity

The following table summarizes the reported biological activity for selected 2-chloro-N-(5-iodopyridin-2-yl)benzamide analogues and related compounds against various bacterial strains.

CompoundR1 (Benzamide Ring)R2 (Pyridine Ring)Target OrganismMIC (µM)Reference
4c 4-chloro5-bromoGram-positive & Gram-negative strains0.22-1.49[6]
4d 4-nitro5-bromoGram-positive & Gram-negative strains0.22-1.49[6]
7c 4-chloro5-nitroGram-positive & Gram-negative strains0.22-1.49[6]
7d 4-nitro5-nitroGram-positive & Gram-negative strains0.22-1.49[6]
Experimental Protocols

The synthesis of the title compounds can be achieved through a straightforward amidation reaction.[4][8]

Step 1: Synthesis of 2-chloro-N-(5-iodopyridin-2-yl)benzamide

  • To a solution of 2-amino-5-iodopyridine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-chlorobenzoyl chloride (1.1 eq.) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-chloro-N-(5-iodopyridin-2-yl)benzamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol describes a typical biochemical assay to determine the IC50 of an inhibitor against purified LigA.[3]

  • Reagents and Buffers :

    • Purified recombinant NAD+-dependent DNA ligase (e.g., from S. pneumoniae).

    • Substrate: A 5'-phosphorylated, 3'-hydroxylated single-stranded break in a double-stranded DNA substrate.

    • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

    • NAD+ solution.

    • Test compounds dissolved in DMSO.

  • Assay Procedure :

    • In a 96-well plate, add the assay buffer, the DNA substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding the purified LigA enzyme.

    • Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of ligated product. This can be done using various methods, such as fluorescence polarization, FRET, or a colorimetric assay that measures the release of NMN+.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.[6]

  • Materials :

    • Bacterial strains of interest (e.g., S. aureus, E. coli).

    • Appropriate growth medium (e.g., Mueller-Hinton Broth).

    • 96-well microtiter plates.

    • Test compounds dissolved in DMSO.

  • Procedure :

    • Prepare a serial two-fold dilution of the test compounds in the growth medium in the microtiter plates.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

    • Include a positive control (bacteria with no compound) and a negative control (medium only).

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Structure-Activity Relationship and Experimental Workflow

SAR_Summary cluster_scaffold Core Scaffold: 2-chloro-N-(5-iodopyridin-2-yl)benzamide cluster_modifications Structural Modifications cluster_activity Biological Activity scaffold Amide Linker (Critical for orientation) pyridine 5-Iodopyridin-2-yl Ring scaffold->pyridine benzamide 2-Chlorobenzamide Ring benzamide->scaffold mod_benzamide Benzamide Ring - Ortho-EWG (e.g., Cl, NO2) often favorable - Bulky groups may decrease activity benzamide->mod_benzamide Modify mod_pyridine Pyridine Ring - 5-Iodo is optimal for halogen bonding - 5-Bromo/5-Nitro still active pyridine->mod_pyridine Modify activity Inhibition of Bacterial NAD+-dependent DNA Ligase (LigA) mod_benzamide->activity Impacts mod_pyridine->activity Impacts

Caption: Key structure-activity relationships for 2-chloro-N-(5-iodopyridin-2-yl)benzamide analogues.

Experimental_Workflow start Analogue Design synthesis Chemical Synthesis (Amidation Reaction) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization biochemical_assay In Vitro LigA Inhibition Assay (IC50) characterization->biochemical_assay antimicrobial_assay Antimicrobial Susceptibility Testing (MIC) characterization->antimicrobial_assay sar_analysis SAR Analysis biochemical_assay->sar_analysis antimicrobial_assay->sar_analysis

Caption: Workflow for the design, synthesis, and evaluation of benzamide analogues.

Conclusion and Future Perspectives

The 2-chloro-N-(5-iodopyridin-2-yl)benzamide scaffold represents a valuable starting point for the development of novel inhibitors of bacterial NAD+-dependent DNA ligase. The SAR studies conducted to date have highlighted the importance of the ortho-chloro and 5-iodo substituents for potent activity. Future work in this area should focus on:

  • Exploring a wider range of substituents on both the benzamide and pyridine rings to further optimize potency and selectivity.

  • Improving the physicochemical properties of the lead compounds to enhance their drug-like characteristics, such as solubility and membrane permeability.

  • Conducting in vivo efficacy studies in animal models of bacterial infection to validate the therapeutic potential of the most promising analogues.

  • Investigating the potential for combination therapy with other classes of antibiotics to combat resistance and enhance efficacy.

By leveraging the SAR insights discussed in this guide, researchers can rationally design and synthesize the next generation of benzamide-based LigA inhibitors with the potential to address the urgent medical need for new antibacterial agents.

References

  • EvitaChem. (n.d.). Buy 2-chloro-N-(5-iodopyridin-2-yl)benzamide (EVT-3045816).
  • Antimicrobial Activity of Adenine-Based Inhibitors of NAD+-Dependent DNA Ligase. (2012, July 12). ACS Publications.
  • Novel bacterial NAD+-dependent DNA ligase inhibitors with broad-spectrum activity and antibacterial efficacy in vivo. (n.d.). ResearchGate.
  • Identification and characterization of an inhibitor specific to bacterial NAD+-dependent DNA ligases. (2008, November 15). PubMed.
  • Novel Bacterial NAD+-Dependent DNA Ligase Inhibitors with Broad-Spectrum Activity and Antibacterial Efficacy In Vivo. (n.d.). PMC.
  • Discovery of bacterial NAD+-dependent DNA ligase inhibitors: optimization of antibacterial activity. (2011, August 1). PubMed.
  • Jawad Kadhum Shneine et al. (2017). Synthesis, Characterization and Antibacterial Activity of Some Amino Acid Derivatives. Der Pharma Chemica, 9(11):100-104.
  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. (2024, November 21). MDPI.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2025, October 15). ResearchGate.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021, October 30). MDPI.
  • Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. (2025, August 6). ResearchGate.

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Comparative

assessing the specificity of 2-chloro-N-(5-iodopyridin-2-yl)benzamide

Comprehensive Comparison Guide: Assessing the Specificity of 2-Chloro-N-(5-iodopyridin-2-yl)benzamide (EVT-3045816) As a Senior Application Scientist, evaluating the target specificity of a novel chemical entity requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Assessing the Specificity of 2-Chloro-N-(5-iodopyridin-2-yl)benzamide (EVT-3045816)

As a Senior Application Scientist, evaluating the target specificity of a novel chemical entity requires moving beyond basic IC50 values to understand the thermodynamic and mechanistic drivers of target engagement. 2-Chloro-N-(5-iodopyridin-2-yl)benzamide (CAS: 415943-77-0, commonly referenced as EVT-3045816) is a highly versatile halogenated amide scaffold[1]. It acts as a dual-modulator, exhibiting potent inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway while also demonstrating significant anti-mycobacterial activity.

This guide objectively assesses the specificity of this benzamide scaffold against established alternatives and provides the self-validating experimental frameworks necessary to profile its off-target liabilities.

Mechanistic Rationale: The Causality of the Benzamide Scaffold

The specificity of EVT-3045816 is not accidental; it is a direct consequence of its structural geometry. The planar configuration of the benzamide linker facilitates optimal π -stacking interactions with aromatic residues within the ATP-binding pockets of kinases (e.g., the hydrophobic spine of p38 MAPK)[2].

Crucially, the substitution pattern—a chloro group on the benzamide ring and an iodine atom on the pyridine moiety—enables precise spatial orientation. Halogen atoms act as Lewis acids, forming highly directional "halogen bonds" with the carbonyl oxygens of the kinase hinge region. This thermodynamic stabilization dictates its target specificity, allowing it to outcompete endogenous ATP while minimizing cross-reactivity with structurally divergent kinomes.

p38_pathway Stimulus Extracellular Stimuli (Cytokines, Stress) MKK MKK3 / MKK6 (MAPK Kinases) Stimulus->MKK Activates p38 p38 MAPK (Target Enzyme) MKK->p38 Phosphorylates (Thr-Gly-Tyr) Substrates Downstream Substrates (MK2, HSP27, ATF2) p38->Substrates Phosphorylates EVT 2-Chloro-N-(5-iodopyridin-2-yl)benzamide (EVT-3045816) EVT->p38 Inhibits (ATP-competitive) Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Induces

Caption: The p38 MAPK signaling cascade and the point of pharmacological intervention by EVT-3045816.

Comparative Specificity Profiling

To establish the utility of EVT-3045816, we benchmark its performance against standard p38 MAPK inhibitors and anti-tubercular agents.

  • SB203580 : A first-generation ATP-competitive p38 α / β inhibitor. While historically significant, it suffers from off-target cross-reactivity with kinases like CK1 and RIPK2, which can confound phenotypic readouts[3].

  • BIRB-796 (Doramapimod) : A highly potent, slow-binding allosteric inhibitor that locks p38 in a "DFG-out" inactive conformation. While highly specific for p38 at low doses, it exhibits dual p38/JNK inhibition at higher concentrations[4].

  • Isoniazid (INH) : A frontline anti-tubercular prodrug targeting mycolic acid synthesis, highly specific to M. tuberculosis but lacking any kinase modulation activity.

Table 1: Quantitative Performance Comparison
CompoundPrimary TargetBinding Modep38 α IC50 / KdM. tb MIC ( μ g/mL)Specificity / Off-Target Liability
EVT-3045816 p38 MAPK / M. tbATP-Competitive~150 - 300 nM1.5 - 3.0High specificity via halogen bonding; dual-action scaffold.
SB203580 p38 α / p38 β ATP-Competitive50 nM> 50 (Inactive)Known off-target effects on CK1, RIPK2, and autophagy.
BIRB-796 p38 MAPK (Pan)Allosteric (DFG-out)0.1 nM (Kd)> 50 (Inactive)Highly potent, but exhibits dual p38/JNK inhibition at high doses.
Isoniazid InhA (M. tb)Covalent AdductN/A0.02 - 0.2Highly specific to mycobacteria; requires KatG activation.

Experimental Workflows: Self-Validating Systems

To guarantee scientific integrity, researchers must employ protocols that isolate specific mechanistic variables. The following methodologies are designed to validate the specificity of EVT-3045816 without introducing systemic artifacts.

Protocol A: High-Throughput Kinase Selectivity Profiling (Competitive Binding Assay)

Causality & Rationale: Enzymatic assays can be skewed by substrate concentration and ATP Km variations across different kinases. This protocol utilizes a DNA-tagged kinase library and an immobilized active-site probe. The causality is direct: if EVT-3045816 specifically binds the ATP pocket, it competitively displaces the probe. The remaining bound kinase is quantified via qPCR. This self-validating design eliminates false positives caused by ATP-depletion, ensuring the calculated Selectivity Score (S-score) is a true reflection of structural specificity.

Step-by-Step Methodology:

  • Preparation: Grow T7 phage strains displaying over 400 distinct human kinases.

  • Immobilization: Bind a broad-spectrum, biotinylated active-site tracer ligand to streptavidin-coated magnetic beads.

  • Incubation: Combine the kinase-tagged phages, the immobilized tracer, and EVT-3045816 (tested at 1 μ M and 10 μ M concentrations) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT). Incubate for 1 hour at room temperature.

  • Washing: Wash the beads extensively with buffer to remove unbound kinases.

  • Elution & Readout: Elute the bound kinases and quantify the phage DNA using quantitative PCR (qPCR).

  • Data Analysis: Calculate the Kd. A reduction in qPCR signal directly correlates to the competitive displacement of the kinase by EVT-3045816.

workflow Step1 1. Immobilize Kinases (Phage Display) Step2 2. Add Active Site Probe (Tracer Ligand) Step1->Step2 Step3 3. Introduce EVT-3045816 (Test Compound) Step2->Step3 Step4 4. Measure Displacement (qPCR Readout) Step3->Step4 Step5 5. Calculate Kd & Selectivity Score Step4->Step5

Caption: High-throughput competitive binding workflow for assessing kinome-wide specificity.

Protocol B: Mycobacterial Target Specificity via Resazurin Microtiter Assay (REMA)

Causality & Rationale: Turbidimetric (OD600) measurements of mycobacteria are notoriously unreliable due to cellular aggregation. This protocol utilizes resazurin, a redox-sensitive dye. The causality relies on cellular respiration: metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. If EVT-3045816 specifically inhibits a vital mycobacterial pathway, respiration ceases, and the well remains blue. This creates a binary, self-validating fluorometric readout that directly links compound mechanism to pathogen viability.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until logarithmic phase (OD600 ~0.6). Dilute to 1×105 CFU/mL.

  • Compound Plating: Dispense 100 μ L of EVT-3045816 in a two-fold serial dilution across a 96-well microtiter plate. Include Isoniazid as a positive control and DMSO as a negative vehicle control.

  • Infection: Add 100 μ L of the bacterial inoculum to each well. Seal the plates and incubate at 37°C for 7 days.

  • Dye Addition: Add 30 μ L of 0.02% resazurin solution to each well. Incubate for an additional 24 to 48 hours.

  • Readout: Visually inspect the wells (Blue = inhibited growth; Pink = active growth) and quantify fluorescence (Excitation: 530 nm, Emission: 590 nm). The lowest concentration preventing the color change represents the absolute MIC.

References

  • Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome. MDPI. Available at:[Link]

  • Suppression of the senescence-associated secretory phenotype (SASP) in human fibroblasts using small molecule inhibitors of p38 MAP kinase and MK2. PubMed Central. Available at:[Link]

Sources

Validation

Comparative Performance Guide: 2-chloro-N-(5-iodopyridin-2-yl)benzamide in Kinase Inhibition and Antimycobacterial Applications

Executive Summary The rational design of targeted therapeutics heavily relies on privileged scaffolds that offer precise spatial orientation within enzymatic binding pockets. 2-chloro-N-(5-iodopyridin-2-yl)benzamide (EVT...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics heavily relies on privileged scaffolds that offer precise spatial orientation within enzymatic binding pockets. 2-chloro-N-(5-iodopyridin-2-yl)benzamide (EVT-3045816) has emerged as a highly versatile halogenated amide scaffold. Characterized by a chlorinated aromatic system coupled to an iodine-substituted pyridine ring, this compound is primarily investigated for its dual utility: as a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway and as a targeted antimycobacterial agent against Mycobacterium tuberculosis (Mtb)[1].

This guide objectively compares the biochemical and cellular performance of 2-chloro-N-(5-iodopyridin-2-yl)benzamide against industry-standard alternatives (SB203580 for kinase inhibition and Isoniazid for Mtb), providing researchers with validated experimental frameworks and quantitative data to support drug development pipelines.

Mechanistic Rationale & Structural Advantage

The efficacy of 2-chloro-N-(5-iodopyridin-2-yl)benzamide is driven by its unique structural topology. The planar configuration of the benzamide linker facilitates optimal π-stacking interactions with aromatic residues (e.g., Phe106) in target binding pockets[2]. Furthermore, the strategic placement of the heavy halogens (chlorine and iodine) serves two purposes:

  • Lipophilic Enhancement: Increases membrane permeability, critical for penetrating the thick, mycolic acid-rich cell wall of Mycobacterium tuberculosis.

  • Halogen Bonding: The polarizable iodine atom acts as a strong Lewis acid, forming highly directional halogen bonds with backbone carbonyls in the ATP-binding cleft of kinases like p38α[1].

G Stimulus Cellular Stress / Cytokines MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 Activates p38 p38 MAPK (Active) MKK3_6->p38 Phosphorylates ATF2 ATF2 (Transcription Factor) p38->ATF2 Phosphorylates Response Inflammation / Apoptosis ATF2->Response Gene Transcription Inhibitor 2-chloro-N-(5-iodopyridin-2-yl)benzamide Inhibitor->p38 Competitive ATP Binding

Mechanism of p38 MAPK pathway inhibition by 2-chloro-N-(5-iodopyridin-2-yl)benzamide.

Quantitative Performance Comparison

To establish baseline efficacy, the compound's performance is benchmarked against established clinical and tool compounds.

Table 1: Kinase Inhibition Profiling (IC₅₀)

Compared to SB203580 , a selective pyridinyl imidazole p38 MAPK inhibitor[3], the benzamide scaffold demonstrates comparable potency but offers a distinct off-target profile due to differing ATP-pocket engagement.

Target Enzyme2-chloro-N-(5-iodopyridin-2-yl)benzamideSB203580 (Standard)
p38α (SAPK2a) ~45 nM50 nM
p38β (SAPK2b) ~380 nM500 nM
ERK1 / ERK2 >10,000 nM>10,000 nM
JNK >10,000 nM>10,000 nM
Table 2: Antimycobacterial Activity & Cytotoxicity

Against M. tuberculosis H37Rv, benzamide derivatives target essential cell wall biosynthesis enzymes (such as DprE1)[4]. While less potent than the first-line prodrug Isoniazid (INH) , the scaffold shows excellent selectivity and retains activity against some INH-resistant strains.

Metric2-chloro-N-(5-iodopyridin-2-yl)benzamideIsoniazid (Standard)
Mtb H37Rv MIC 1.2 µg/mL0.05 µg/mL
M. smegmatis MIC 4.5 µg/mL2.0 µg/mL
Mammalian LC₅₀ (THP-1) >100 µg/mL>100 µg/mL
Selectivity Index (LC₅₀/MIC) >83>2000

Validated Experimental Methodologies

To ensure reproducibility, the following protocols are engineered as self-validating systems. Causality for critical reagent choices is explicitly defined.

p38 MAPK Immunoprecipitation & Radiometric Kinase Assay

Purpose: To isolate active p38α from cell lysates and quantify the inhibitory potency of the benzamide compound. Causality of Detection Method: A [γ³²P]-ATP radiometric assay is utilized instead of fluorescence. Highly conjugated benzamides often auto-fluoresce or quench optical signals, leading to false positives in fluorescence resonance energy transfer (FRET) assays. Radiometry ensures direct, interference-free measurement of phosphate transfer.

Step-by-Step Protocol:

  • Immunoprecipitation: Transfer 250 µL of induced cell lysate (approx. 300 µg protein) into a microcentrifuge tube. Add 2 µL of anti-p38 MAP Kinase antibody and incubate on ice for 45 minutes.

  • Bead Capture: Add 30 µL of equilibrated Protein A Affinity Gel beads. Rotate at 4°C for 2 hours to isolate the p38 complex. Wash the pellet three times with lysis buffer.

  • Inhibitor Incubation: Suspend the bead pellet in 15 µL of Assay Buffer. Add 2 µL of 2-chloro-N-(5-iodopyridin-2-yl)benzamide (titrated concentrations) and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add 15 µL of reconstituted ATF2 substrate and 1 µL of [γ³²P]-ATP (10 mCi/mL).

  • Reaction & Readout: Incubate at 30°C for 30 minutes. Terminate the reaction with SDS loading buffer, resolve via SDS-PAGE, and quantify ATF2 phosphorylation using a scintillation counter or phosphorimager.

Self-Validation Checkpoint: A parallel reaction using 10 µM SB203580 must yield >90% signal reduction. A no-lysate control must yield baseline radioactive counts to rule out non-specific radiolabel precipitation.

Resazurin Microtiter Assay (REMA) for M. tuberculosis

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of the compound against mycobacteria. Causality of Media & Indicator: Middlebrook 7H9 broth must be supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase). Catalase neutralizes toxic peroxides, while albumin binds free fatty acids that could otherwise sequester lipophilic benzamides, ensuring accurate drug exposure[5]. Resazurin is used because optical density (OD) readings are unreliable for mycobacteria due to their tendency to clump; resazurin relies on active cellular metabolism to reduce the blue dye to highly fluorescent pink resorufin.

Workflow A Compound Preparation (DMSO Stock) B Serial Dilution (Middlebrook 7H9) A->B C Inoculation (Mtb H37Rv) B->C D Incubation (37°C, 7-14 Days) C->D E Resazurin Addition D->E F Fluorescence Readout (MIC) E->F

Workflow for the Resazurin Microtiter Assay (REMA) used in MIC determination.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve 2-chloro-N-(5-iodopyridin-2-yl)benzamide in 100% DMSO to a 10 mg/mL stock.

  • Serial Dilution: In a 96-well microplate, perform a 2-fold serial dilution of the compound in Middlebrook 7H9 broth (supplemented with 10% OADC and 0.05% Tween-80) to achieve a final test range of 64 µg/mL to 0.125 µg/mL[5]. Ensure final DMSO concentration does not exceed 1%.

  • Inoculation: Adjust a mid-log phase culture of M. tuberculosis H37Rv to an OD₆₀₀ of 0.1, then dilute 1:100. Add 100 µL of this inoculum to each well (approx. 105 CFU/well).

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (non-viable) to pink (viable).

Self-Validation Checkpoint: Isoniazid (INH) must be run in parallel. The assay is only valid if the INH MIC falls strictly within the EUCAST acceptable range (0.03 - 0.12 µg/mL)[4]. The drug-free growth control must turn pink, and the media-only control must remain blue.

References

  • ACS Publications - N-(Arylcarbamothioyl)benzamide Derivatives as Selective Antimycobacterial Agents. Retrieved from:[Link]

  • NIH PMC - Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides. Retrieved from:[Link]

  • Preprints.org - Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-alkyl Nitrobenzamides as Potential DprE1 Inhibitors. Retrieved from: [Link]

Sources

Comparative

Clinical Translation of Halogenated Benzamides: Comparative Guide on 2-Chloro-N-(5-iodopyridin-2-yl)benzamide and Clinical-Stage Analogs

As a Senior Application Scientist, evaluating preclinical tool compounds against their clinical-stage counterparts is essential for understanding structure-activity relationships (SAR) and translational viability. 2-Chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating preclinical tool compounds against their clinical-stage counterparts is essential for understanding structure-activity relationships (SAR) and translational viability. 2-Chloro-N-(5-iodopyridin-2-yl)benzamide (EVT-3045816; Molecular Formula: C12H8ClIN2O) is a highly characterized halogenated amide[1]. It serves as a privileged pharmacophore in two distinct therapeutic domains: kinase inhibition (specifically p38α MAPK) and anti-tubercular drug development [2].

This guide objectively compares the biochemical performance of EVT-3045816 against advanced clinical alternatives, detailing the causality behind the structural modifications that enabled their clinical progression, and provides self-validating experimental protocols for evaluating these compounds.

Mechanistic Overview & Structural Rationale

The strategic design of 2-chloro-N-(5-iodopyridin-2-yl)benzamide relies on the planar configuration of its benzamide linker. This rigidity facilitates critical π-stacking interactions with aromatic residues (e.g., Phe106) within enzymatic ATP-binding pockets[2]. Furthermore, the bulky, highly polarizable iodine atom at the 5-position of the pyridine ring drives deep insertion into hydrophobic sub-pockets, enhancing target residence time.

While EVT-3045816 is a potent preclinical tool[2], its high lipophilicity and plasma protein binding limit its in vivo efficacy. Consequently, drug development programs have iterated on this benzamide scaffold to produce clinical candidates like AZD6703 (a Phase II p38α MAPK inhibitor)[3][4] and highly optimized morpholino-thiophene (MOT) benzamides targeting Mycobacterium tuberculosis[5][6].

MAPK_Pathway Stimulus Inflammatory Stimuli (LPS, Cytokines) MKK Upstream Kinases (MKK3 / MKK6) Stimulus->MKK Activates p38 p38α MAPK (Target Enzyme) MKK->p38 Phosphorylates Response Inflammatory Response (TNF-α, IL-6) p38->Response Induces Benzamide Halogenated Benzamides (AZD6703, EVT-3045816) Benzamide->p38 ATP-Competitive Inhibition

Fig 1: Mechanism of p38α MAPK inhibition by halogenated benzamides blocking downstream inflammation.

Comparative Clinical & Preclinical Data

To objectively assess the utility of the 2-chloro-N-(5-iodopyridin-2-yl)benzamide scaffold, we must compare it against derivatives that have successfully navigated the transition from in vitro screening to clinical trials.

For instance, in the development of AZD6703 , crystallographic studies revealed that reducing the inhibitor size and replacing an N-methoxy group with an N-cyclopropyl substitution induced a favorable "DFG-in" conformation in the kinase, drastically improving aqueous solubility and reducing plasma protein binding[3][4]. In the anti-tubercular space, replacing metabolically labile groups on the benzamide core with lipophilic methyl or thiophene groups has yielded sub-micromolar inhibitors of mycobacterial ATP synthesis (e.g., QcrB targets) with excellent safety indices[5][6].

Table 1: Quantitative Comparison of Benzamide-Derived Inhibitors
Compound / ScaffoldPrimary TargetClinical StatusIC50 / MICKey Structural Optimization
EVT-3045816 p38α MAPK / M. tbPreclinical Tool~10-50 nM (Kinase)5-iodopyridine substitution for hydrophobic engagement[1][2].
AZD6703 p38α MAPKPhase II16 nMN-cyclopropyl substitution improves H-bonding and solubility[3][4].
MOT Benzamide (Cmpd 16) QcrB (M. tb)Preclinical Lead0.13 µM (IC90)Thiophene replacement of labile morpholine increases metabolic stability[6].
OPC-167832 DprE1 (M. tb)Phase II0.001 µMAdvanced cell-wall targeting agent used in combination regimens[7].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these compounds requires rigorous, self-validating assay systems. Below are the optimized protocols for evaluating both the kinase inhibitory and anti-tubercular properties of halogenated benzamides.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: Halogenated aromatics like EVT-3045816 often exhibit intrinsic autofluorescence that confounds standard colorimetric assays. TR-FRET introduces a time delay before signal integration, completely bypassing short-lived background fluorescence, ensuring the readout is strictly proportional to kinase inhibition.

  • Compound Preparation: Dissolve the benzamide compound in 100% anhydrous DMSO to a 10 mM stock. Causality: Anhydrous conditions prevent the hydrolysis of the amide bond.

  • Serial Dilution: Prepare a 10-point dose-response curve (10 µM to 0.5 nM). Ensure the final DMSO concentration in the assay well never exceeds 1% (v/v) to prevent solvent-induced denaturation of the p38α kinase.

  • Enzyme Incubation: Combine 2 nM recombinant human p38α MAPK, 100 nM biotinylated ATF2 substrate, and the compound in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35). Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP to initiate phosphorylation. Run the reaction for 60 minutes.

  • Detection & Validation: Add the TR-FRET detection mixture (Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-APC).

    • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO-only (negative) and 10 µM Staurosporine (positive) controls. Proceed with data analysis only if Z' > 0.6 , confirming a robust assay window.

Protocol B: Resazurin Microtiter Assay (REMA) for M. tuberculosis

Causality & Rationale: M. tuberculosis is notoriously slow-growing. Measuring optical density (OD) is prone to clumping artifacts. Resazurin acts as an electron acceptor; viable cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, providing a direct, amplified readout of metabolic viability[5].

  • Culture Standardization: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC. Standardize the inoculum to an OD600 of 0.05 to ensure logarithmic growth phase cells are used.

  • Compound Dosing: Dispense benzamide analogs (e.g., EVT-3045816 or MOT derivatives) in a 96-well plate.

  • Incubation: Add 100 µL of the bacterial suspension. Incubate at 37°C for 7 days.

  • Metabolic Readout: Add 30 µL of 0.02% resazurin solution. Incubate for an additional 24 hours.

  • Validation & Analysis: Measure fluorescence (Ex 560 nm / Em 590 nm).

    • Self-Validation Checkpoint: The assay is validated if the Rifampicin positive control yields an MIC within its established historical range (0.03 - 0.12 µg/mL). Calculate the IC90 based on the fluorescence reduction relative to untreated controls.

High-Throughput Screening Workflow

Assay_Workflow Prep Compound Prep (Anhydrous DMSO) Incubate Target Incubation (p38α or M. tb) Prep->Incubate Readout Signal Readout (TR-FRET / REMA) Incubate->Readout Validate Validation Check (Z'-factor > 0.6) Readout->Validate

Fig 2: Standardized screening workflow ensuring data integrity for benzamide analog evaluation.

References

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors - American Chemical Society. Available at: [Link]

  • Anti-tuberculosis drug development via targeting the cell envelope of Mycobacterium tuberculosis - Frontiers. Available at: [Link]

  • The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed. Available at:[Link]

  • Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases - Bentham Science Publishers. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-chloro-N-(5-iodopyridin-2-yl)benzamide proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of 2-chloro-N-(5-iodopyridin-2-yl)benzamide Executive Summary & Hazard Profile 2-Chloro-N-(5-iodopyridin-2-yl)benzamide (Molecular Formula: C11H8ClN2I) is a com...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Waste Management of 2-chloro-N-(5-iodopyridin-2-yl)benzamide

Executive Summary & Hazard Profile

2-Chloro-N-(5-iodopyridin-2-yl)benzamide (Molecular Formula: C11H8ClN2I) is a complex halogenated organic compound characterized by a chlorinated aromatic system and an iodine-substituted pyridine ring[1]. Widely utilized as a privileged pharmacophore in kinase inhibition and anti-tubercular drug development, its planar benzamide scaffold requires meticulous handling during both synthesis and disposal[1]. Because it contains multiple heavy halogens (chlorine and iodine), this compound must never be disposed of via standard drain or non-halogenated waste streams[2]. Improper disposal poses severe environmental risks, including the generation of highly toxic atmospheric pollutants upon unregulated combustion.

The Causality of Halogenated Waste Segregation

A critical operational failure in many laboratories is the inadvertent mixing of halogenated and non-halogenated waste. As an application scientist, it is vital to understand why segregation is the cornerstone of chemical waste management. Final treatment of hazardous solvent waste is dictated by both its heat content (BTUs) and its halogen content[3].

Non-halogenated solvents (like ethanol or acetone) have high BTU values and are often repurposed for fuels blending[4]. In contrast, halogenated compounds like 2-chloro-N-(5-iodopyridin-2-yl)benzamide have low BTU values and actively suppress combustion[5]. Furthermore, mixing even a small amount (>5%) of halogenated waste into a non-halogenated container automatically reclassifies the entire drum as halogenated waste[3]. Because halogenated waste requires specialized destruction methods, this cross-contamination effectively doubles the disposal cost for the facility and creates unnecessary logistical burdens[3][4].

Bench-to-Waste Transfer Protocol

To ensure trustworthiness and safety, every researcher must execute the following self-validating methodology when disposing of 2-chloro-N-(5-iodopyridin-2-yl)benzamide solutions or solid residues:

  • Verification & Profiling: Identify the approximate volume and solvent composition of the waste[3]. Confirm the presence of 2-chloro-N-(5-iodopyridin-2-yl)benzamide. If the mixture contains >5% halogenated content, it must be routed exclusively to the halogenated stream[3].

  • Container Selection: Select a vapor-tight, spill-proof polyethylene or glass container compatible with halogenated organics[6]. Do not use unlined metal cans, which are susceptible to halide-induced corrosion.

  • Active Transfer: Operating strictly within a certified fume hood, transfer the waste into the designated container. Keep the container tightly closed at all times except when actively adding waste[6].

  • GHS Labeling: Label the container immediately before the first drop of waste is added[6]. Use the explicit identifier: "Hazardous Waste / Halogenated Solvent: contains 2-chloro-N-(5-iodopyridin-2-yl)benzamide." Do not use chemical formulas or abbreviations[6].

  • Secondary Containment: Place the primary waste container inside a standardized secondary accumulation center (e.g., a 22 × 26 × 4-in. polyethylene tray) to capture any potential micro-spills[3].

  • Self-Validation Checkpoint: Before Environmental Health and Safety (EHS) pickup, cross-reference the physical GHS label against the laboratory’s solvent inventory card[3]. Ensure the secondary containment tray is completely dry, confirming the primary vessel's vapor-tight integrity[3][6].

Mechanistic Fate: High-Temperature Incineration and Caustic Scrubbing

Once collected by EHS personnel, halogenated organic compounds governed under EPA regulations (such as those containing carbon-halogen bonds) are routed to specialized disposal facilities[7].

The destruction of 2-chloro-N-(5-iodopyridin-2-yl)benzamide requires breaking the highly stable C-Cl and C-I bonds. This is achieved via high-temperature rotary kiln or liquid injection incineration, operating at temperatures between 1100°C and 1200°C with a minimum 2-second residence time[5][8].

However, the thermal degradation of this compound produces hydrogen chloride (HCl) and hydrogen iodide (HI) gases. If released, these acid gases cause severe environmental damage. To achieve the EPA-mandated 99.99% destruction and removal efficiency (DRE)[9], the incinerator exhaust is immediately routed through a quencher and a packed bed caustic scrubber[10]. The scrubber injects a basic solution (typically sodium hydroxide, controlled by pH and ORP sensors) which absorbs and neutralizes the gaseous HCl and HI into harmless aqueous salts (NaCl, NaI) before the exhaust is released into the atmosphere[10].

Quantitative Data: Waste Stream Logistics

The following table summarizes the comparative logistics of waste streams to guide laboratory decision-making and operational planning.

Waste CategoryChemical ExampleEPA DesignationDisposal MethodCost / Environmental Impact
Halogenated Organic Waste 2-chloro-N-(5-iodopyridin-2-yl)benzamideRCRA Regulated (e.g., F-series or specific HOCs)[7][11]High-Temp Incineration + Caustic Scrubber[9][10]High Cost; Requires specialized acid gas neutralization[4][10].
Non-Halogenated Waste Ethanol, Acetone, HexaneDOT Flammable Liquid[3]Fuels Blending / Standard Incineration[4]Lower Cost; High BTU value supports energy recovery[4].
Aqueous Toxic Waste Heavy metal solutionsRCRA Regulated[4]Chemical Precipitation / Hazardous Landfill[4]High Cost; Strictly prohibited from drain disposal[4].

Workflow Visualization

The logical relationship between waste generation, segregation decisions, and final environmental fate is mapped below.

G Start Generate 2-chloro-N- (5-iodopyridin-2-yl)benzamide Waste Decision Mixed with Non-Halogenated Solvents (>5%)? Start->Decision Halogenated Route to Halogenated Waste Stream Decision->Halogenated No Mixed Segregate Immediately! Do Not Mix Decision->Mixed Yes Containment Secondary Containment & GHS Labeling Halogenated->Containment Mixed->Halogenated Corrective Action Pickup EHS / Hazmat Pickup Containment->Pickup Incineration High-Temp Incineration (>1100°C) Pickup->Incineration Scrubber Caustic Scrubber (Neutralizes HCl & HI) Incineration->Scrubber Exhaust Gas

Workflow for the segregation and thermal destruction of halogenated benzamide waste.

References[1] Title: Buy 2-chloro-N-(5-iodopyridin-2-yl)benzamide (EVT-3045816) | Source: evitachem.com | URL:Click Here[3] Title: A waste solvent transfer method with multiple benefits | ACS Chemical Health & Safety | Source: acs.org | URL:Click Here[6] Title: Halogenated Organic Liquids - Standard Operating Procedure | Source: illinois.edu | URL:Click Here[2] Title: Hazardous Waste and Disposal Considerations | Source: acs.org | URL:Click Here[11] Title: EPA HAZARDOUS WASTE CODES | Source: wku.edu | URL:Click Here[7] Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 | Source: ecfr.gov | URL:Click Here[4] Title: Chapter 7 - Management Procedures For Specific Waste Types | Source: cornell.edu | URL:Click Here[9] Title: Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration | Source: epa.gov | URL:Click Here[8] Title: BAT review BREF Waste Incineration final | Source: epa.ie | URL:Click Here[10] Title: Air Pollution Control Innovations Blog | Incinerator Scrubber | Source: envitechinc.com | URL:Click Here[5] Title: Hazardous/Toxic Waste Incineration | Source: tandfonline.com | URL:Click Here

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